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  • Product: 4,6-Dichloro-5-methylnicotinonitrile

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on CAS 875-35-4: Physicochemical Profiling and Synthetic Utilities

Executive Summary This technical whitepaper provides an in-depth analysis of CAS 875-35-4 , a highly versatile halogenated pyridine building block utilized extensively in pharmaceutical and agrochemical development[1]. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical whitepaper provides an in-depth analysis of CAS 875-35-4 , a highly versatile halogenated pyridine building block utilized extensively in pharmaceutical and agrochemical development[1]. As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, offering mechanistic insights and self-validating experimental protocols to ensure reproducibility and safety in your synthetic workflows.

Structural Elucidation & Nomenclature Nuances

In chemical databases, supplier catalogs, and literature, CAS 875-35-4 is frequently queried under the synonymous misnomer 4,6-dichloro-5-methylnicotinonitrile [2]. However, strict adherence to IUPAC nomenclature rules dictates that the pyridine ring must be numbered to assign the principal functional group (the carbonitrile at C3) and subsequent substituents the lowest possible locants.

Therefore, the definitive and structurally accurate designation is 2,6-dichloro-4-methylnicotinonitrile (or 2,6-dichloro-4-methylpyridine-3-carbonitrile)[3][4]. The molecule features a pyridine core heavily deactivated by two chlorine atoms and a cyano group, making it an exceptional electrophile for downstream functionalization.

Physicochemical Profiling

Understanding the physical properties of CAS 875-35-4 is critical for optimizing reaction conditions, particularly regarding solubility and phase separation during workup.

PropertyValueCausality / Practical Relevance
Molecular Formula C₇H₄Cl₂N₂Defines the di-chlorinated, nitrogen-rich heteroaromatic core.
Molecular Weight 187.03 g/mol Low molecular weight makes it an ideal scaffold for fragment-based drug discovery[1].
Melting Point 108 – 112 °CIndicates a stable, crystalline solid at room temperature, facilitating easy handling and gravimetric analysis[5].
Boiling Point 118 °C at 5 mmHgHigh boiling point under atmospheric pressure (~317 °C predicted) necessitates vacuum distillation for purification[4][6].
Density 1.4 ± 0.1 g/cm³Typical for polyhalogenated aromatics; aids in rapid phase separation during aqueous/organic extractions[3].
LogP 2.23Moderate lipophilicity ensures optimal membrane permeability, a critical parameter for agrochemical formulations (e.g., herbicides)[1][3].

Synthetic Pathways & Mechanistic Insights

The industrial and laboratory-scale synthesis of CAS 875-35-4 typically relies on the deoxychlorination of pyridone precursors. Mechanistically, the precursor tautomerizes to its enol form, allowing the oxygen atoms to attack the electrophilic phosphorus center of the chlorinating agent. This forms a highly reactive dichlorophosphate leaving group, which is rapidly displaced by chloride ions, driving the rearomatization of the pyridine ring[7].

SynthesisWorkflow A Precursor 3-Cyano-2,6-dihydroxy-4-methylpyridine C Reaction Vessel Sealed Tube, 180°C, 6h A->C B Chlorination Reagent POCl3 or PCl3 B->C D Workup Vacuum Distillation & Ice Quench C->D  Aromatization & Dehydration E Target Product CAS 875-35-4 (92% Yield) D->E  Precipitation & Filtration

Fig 1: Deoxychlorination synthesis workflow for CAS 875-35-4 highlighting critical reaction stages.

Validated Protocol 1: Deoxychlorination Synthesis
  • Reagent Mixing : Suspend 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq) in a vast excess of phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃)[7].

    • Causality: The excess phosphorus reagent acts as both the halogenating agent and the solvent, ensuring pseudo-first-order kinetics and driving the equilibrium toward complete di-chlorination.

  • Thermal Activation : Seal the reaction mixture in a pressure tube and heat to 180 °C for 6 hours[7].

    • Causality: The high activation energy required to cleave the C-O bonds and rearomatize the ring necessitates these extreme thermal conditions.

  • Workup : Cool to room temperature and remove excess PCl₃/POCl₃ via vacuum distillation[7].

    • Validation: The residue should present as a viscous oil. Slowly pour this residue over crushed ice.

    • Causality: Ice provides a massive heat sink to safely control the highly exothermic hydrolysis of residual phosphorus chlorides, while simultaneously precipitating the highly hydrophobic product.

  • Isolation : Collect the precipitate via vacuum filtration and dry under high vacuum.

    • Validation Step: The product should yield an off-white solid. Verify the melting point (expected 108–112 °C) to confirm >98% purity[5][7].

Chemical Reactivity: Regioselective SNAr

CAS 875-35-4 is highly prized for its utility in Nucleophilic Aromatic Substitution (SNAr) reactions. The molecule possesses two electrophilic centers at C2 and C6. However, the C2 position is significantly more electrophilic due to the strong inductive and resonance electron-withdrawing effects of the adjacent ortho-carbonitrile (-CN) group.

SNArPathway Start CAS 875-35-4 2,6-Dichloro-4-methylnicotinonitrile Path1 C2 Substitution (Major) Ortho to -CN group Start->Path1  Kinetic Control (0°C) Path2 C6 Substitution (Minor) Para to -CN group Start->Path2  Steric Hindrance Nuc Nucleophile (Nu-) e.g., Amines, Alkoxides Nuc->Path1 Nuc->Path2 Prod1 2-Nu-6-chloro-4-methylnicotinonitrile Path1->Prod1 Prod2 6-Nu-2-chloro-4-methylnicotinonitrile Path2->Prod2

Fig 2: Regioselective SNAr pathway demonstrating kinetic preference for C2 substitution.

Validated Protocol 2: Regioselective Nucleophilic Substitution

This protocol is utilized to synthesize advanced pharmaceutical intermediates, such as precursors for 4-methylnicotinic acid derivatives[8].

  • Preparation : Dissolve 1.0 eq of CAS 875-35-4 in anhydrous 2-propanol or methanol and cool the solution to 0 °C[9].

    • Causality: Maintaining a low temperature (kinetic control) suppresses competitive nucleophilic attack at the C6 position, ensuring maximum regioselectivity for the C2 position.

  • Nucleophile Addition : Add 1.0 eq of the nucleophile (e.g., lithium bis(trimethylsilyl)amide or sodium methoxide) dropwise[9].

    • Validation: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material spot (Rf ~0.6) and the emergence of a more polar product spot indicates successful initiation.

  • Quench and Isolation : Stir for 20 minutes at 0 °C, then quench the reaction by adding distilled water[9].

    • Causality: Water hydrolyzes any unreacted base and drastically decreases the solubility of the organic product, forcing it to precipitate as a fluffy white solid.

  • Validation Step : Filter the solid and analyze via ¹H-NMR. The retention of the C5 aromatic proton singlet (typically around δ 7.2 - 7.5 ppm) alongside the integration of the newly introduced nucleophile confirms successful regioselective substitution.

Safety, Handling, & Toxicity Profile

CAS 875-35-4 is a hazardous chemical requiring stringent environmental health and safety (EHS) controls. According to standardized Safety Data Sheets (SDS), it is classified under several critical hazard categories[5]:

  • Toxicity : Acute Tox. 3 (Toxic if swallowed - H301); Acute Tox. 4 (Harmful in contact with skin or if inhaled - H312 + H332).

  • Corrosion/Irritation : Causes serious eye damage (Eye Dam. 1 - H318) and skin irritation (Skin Irrit. 2 - H315).

  • Sensitization : May cause an allergic skin reaction (Skin Sens. 1 - H317) and respiratory irritation (STOT SE 3 - H335).

Mandatory Engineering Controls : All handling, especially weighing and transferring of the powder, must be conducted within a certified chemical fume hood to avoid dust inhalation[5]. PPE Requirements : Operators must wear nitrile gloves, safety goggles (or a face shield), and a particulate respirator (e.g., N95 or P100) if local exhaust ventilation is compromised[5].

References

  • Chemsrc. "2,6-Dichloro-4-methylnicotinonitrile | CAS#:875-35-4 Physical Properties". 3

  • Sigma-Aldrich / Canbipharm. "Safety Data Sheet: 2,6-Dichloro-4-methylnicotinonitrile". 5

  • Fisher Scientific. "Safety Data Sheet: 2,6-Dichloro-3-cyano-4-methylpyridine".

  • ChemWhat. "2,6-Dichloro-4-methylnicotinonitrile CAS#: 875-35-4". 4

  • EvitaChem. "Buy 4,6-Dichloro-5-methylnicotinonitrile (EVT-13801968)". 2

  • ChemicalBook. "2,6-Dichloro-4-methylnicotinonitrile | 875-35-4 Synthesis". 7

  • Chem-Impex. "2,6-Dichloro-4-methylnicotinonitrile - Applications and Properties". 1

  • Bentham Science. "Practical and Efficient Large-Scale Preparation of 4-Methylnicotinic Acid". 8

  • Google Patents. "WO 2006/047124 A1 - Methods of resolving and recovering specific stereoisomers". 9

Sources

Exploratory

Toxicity Profile and OSHA Hazard Classification of 4,6-Dichloro-5-Methylnicotinonitrile: A Technical Guide for Drug Development Professionals

Executive Summary 4,6-Dichloro-5-methylnicotinonitrile is a highly reactive halogenated heterocyclic building block. It is prominently utilized in the synthesis of complex pharmaceutical intermediates, most notably in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,6-Dichloro-5-methylnicotinonitrile is a highly reactive halogenated heterocyclic building block. It is prominently utilized in the synthesis of complex pharmaceutical intermediates, most notably in the development of heteroaryl piperidine ether allosteric modulators targeting the M4 muscarinic acetylcholine receptor (M4 mAChR) for the treatment of neurological and psychiatric disorders [1]. Due to its dense functionalization—comprising an electron-withdrawing nitrile group and two labile chlorine atoms on a pyridine scaffold—the compound exhibits significant electrophilicity. While this reactivity is highly desirable for cross-coupling in drug discovery, it concurrently imparts a severe toxicity profile that requires stringent occupational safety controls.

Chemical Identity and Physical Properties

Understanding the physical state and nomenclature of this compound is the first step in risk mitigation. In industrial supply chains and safety databases, 4,6-dichloro-5-methylnicotinonitrile is frequently cross-referenced or supplied interchangeably with its structural isomer, 2,6-dichloro-4-methylnicotinonitrile (CAS: 875-35-4) [2]. The hazard profiles for these highly similar halogenated nitriles are treated identically under occupational safety guidelines.

  • Molecular Formula: C7H4Cl2N2

  • Molecular Weight: 187.03 g/mol

  • Physical State: Solid (Powder)

  • Melting Point: 108–112 °C

  • Electrophilic Centers: C4 and C6 positions (highly susceptible to nucleophilic attack).

OSHA Hazard Classification (29 CFR 1910.1200)

Based on standardized Safety Data Sheets (SDS) from major chemical suppliers, the compound is strictly classified under the Globally Harmonized System (GHS) and the OSHA Hazard Communication Standard , . The table below synthesizes the quantitative and qualitative hazard data to facilitate immediate risk assessment.

Hazard ClassGHS CategorySignal WordHazard Statement (H-Code)Target Organ / Effect
Acute Toxicity (Oral) Category 3Danger H301: Toxic if swallowedSystemic toxicity
Acute Toxicity (Dermal) Category 4WarningH312: Harmful in contact with skinSystemic toxicity
Acute Toxicity (Inhalation) Category 4WarningH332: Harmful if inhaledRespiratory mucosa
Serious Eye Damage Category 1Danger H318: Causes serious eye damageCornea / Conjunctiva
Skin Sensitization Category 1WarningH317: May cause allergic skin reactionImmune system (Skin)
Skin Irritation Category 2WarningH315: Causes skin irritationEpidermis
STOT (Single Exposure) Category 3WarningH335: May cause respiratory irritationRespiratory tract

Mechanistic Insights into Toxicity (The SNAr Hypothesis)

To safely handle 4,6-dichloro-5-methylnicotinonitrile, researchers must understand the causality behind its toxicity. The pyridine ring is severely electron-deficient due to the synergistic electron-withdrawing effects of the ring nitrogen and the C3-nitrile group.

  • Haptenation and Sensitization (H317): The chlorine atoms act as excellent leaving groups. When the compound contacts the skin or respiratory mucosa, biological nucleophiles (such as the sulfhydryl groups of cysteine residues in epidermal proteins) attack the electrophilic carbons via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This covalent binding forms a hapten-protein complex, which is recognized by Langerhans cells, triggering a Category 1 allergic skin sensitization [3].

  • Corrosive Tissue Damage (H318): The same electrophilic reactivity leads to rapid denaturing of ocular proteins, justifying the Category 1 Serious Eye Damage classification. Immediate and irreversible corneal damage can occur upon contact with airborne dust [4].

Pathophysiological mechanisms of toxicity driven by nucleophilic aromatic substitution (SNAr).

Experimental Protocols: Safe Handling & Workflow

The following step-by-step methodology constitutes a self-validating system for handling this compound during bench-scale synthesis (e.g., POCl3-mediated chlorination of pyridine 1-oxides) [1].

Phase 1: Pre-Experiment Validation (Self-Validating System)
  • Ventilation Check: Before opening the reagent bottle, verify the chemical fume hood face velocity is between 80–100 feet per minute (fpm).

    • Causality: The compound's solid form easily generates micro-particulate dust; inadequate face velocity leads directly to H332/H335 inhalation hazards.

  • Glove Integrity Test: Don double-layered nitrile or neoprene gloves. Inflate the outer glove manually to check for micro-punctures before use.

    • Causality: The compound is lipophilic and can penetrate compromised barriers, causing systemic toxicity (H312) and SNAr-mediated sensitization (H317).

Phase 2: Material Transfer and Reaction Setup
  • Static Mitigation: Wipe the exterior of the reagent bottle and the weighing spatula with an anti-static wipe.

    • Causality: Static charge can cause the fine powder to aerosolize upon opening, bypassing primary containment.

  • Weighing: Weigh the material exclusively inside a certified ductless weighing enclosure or the chemical fume hood using a closed-tare method (weighing into a sealed vial).

  • Solubilization: Dissolve the compound in the reaction solvent (e.g., anhydrous dichloromethane or toluene) immediately after transfer to eliminate the dust hazard.

Phase 3: Emergency Spill Response Protocol

In the event of a solid spill outside primary containment:

  • Evacuate & Isolate: Immediately evacuate personnel from the immediate vicinity.

  • Don Advanced PPE: Responders must wear a half-face respirator equipped with P2 (EN 143) or N95/P100 particulate cartridges, along with chemical splash goggles .

  • Containment (No Sweeping): Do not dry sweep, as this aerosolizes the toxic dust. Cover the spill with damp absorbent pads (using water or a compatible solvent) to suppress dust.

  • Collection & Disposal: Carefully shovel the damp mass into a hazardous waste container, seal tightly, and label as "Toxic Solid, Organic, N.O.S. (Class 6.1)" .

Step-by-step emergency response workflow for hazardous solid spills.

References

  • Title: WO2018112843A1 - Heteroaryl piperidine ether allosteric modulators of the m4 muscarinic acetylcholine receptor. Source: Google Patents.
  • Title : 2,6-dichloro-4-methylnicotinonitrile (CID 70131). Source : PubChem. URL :[Link]

Sources

Foundational

Physicochemical Profiling of 4,6-Dichloro-5-methylnicotinonitrile: Solubility and Thermal Stability in Organic Solvents

Executive Summary 4,6-Dichloro-5-methylnicotinonitrile (Molecular Formula: C₇H₄Cl₂N₂) is a highly functionalized, electrophilic heterocyclic building block. It plays a critical role in the synthesis of complex active pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,6-Dichloro-5-methylnicotinonitrile (Molecular Formula: C₇H₄Cl₂N₂) is a highly functionalized, electrophilic heterocyclic building block. It plays a critical role in the synthesis of complex active pharmaceutical ingredients (APIs), notably serving as a key intermediate in the development of heteroaryl piperidine ether allosteric modulators targeting the m4 muscarinic acetylcholine receptor (1[1]). For drug development professionals and process chemists, understanding the precise solubility limits and thermal degradation kinetics of this compound is non-negotiable. These parameters dictate the boundaries of safe reaction conditions, the efficiency of crystallization-based purifications, and the overall scalability of the synthetic route.

Structural Causality and Solvation Thermodynamics

The solvation behavior of 4,6-dichloro-5-methylnicotinonitrile is governed by its unique push-pull electronic architecture. The pyridine core is flanked by two highly electronegative chlorine atoms and a strongly electron-withdrawing cyano (–C≡N) group, which collectively render the aromatic ring highly electron-deficient. The methyl group provides a minor degree of steric bulk and lipophilicity.

Because of this polarized structure, the compound exhibits distinct solubility behaviors across different solvent classes. It is slightly soluble in water due to the high energetic cost of disrupting the hydrophobic halogenated ring, but it demonstrates excellent solubility in polar organic solvents like ethanol and acetone (2[2]). Polar aprotic solvents stabilize the strong molecular dipole of the C–Cl and C–CN bonds without requiring hydrogen bond donation, making them ideal vehicles for high-concentration reactions.

Table 1: Solubility Profile of 4,6-Dichloro-5-methylnicotinonitrile at 25°C
Solvent ClassRepresentative SolventsDielectric Constant (ε)Relative SolubilitySolvation Mechanism
Polar Aprotic Acetone, DMF, DMSO20.7 – 46.7HighStrong dipole-dipole stabilization of the highly polarized C–Cl and C–CN bonds.
Polar Protic Ethanol, Methanol24.5 – 32.7ModerateWeak hydrogen-bond acceptance by the cyano nitrogen; limited by the hydrophobic core.
Non-Polar Hexane, Toluene1.9 – 2.4LowInsufficient solvent polarity to overcome the crystal lattice energy of the solid compound.
Aqueous Water80.1Slightly SolubleHigh solvent polarity, but complete inability to disrupt the hydrophobic halogenated ring.

Thermal Stability and Degradation Kinetics

Heterocyclic nitriles containing multiple halogen substituents present unique thermal safety challenges during process scale-up. While the aromatic pyridine core provides a baseline of thermodynamic stability, the steric strain and electronic pull of the ortho/para halogens relative to the cyano group introduce vulnerabilities. At elevated temperatures, these compounds can undergo exothermic decomposition, often initiated by dehalogenation or nucleophilic attack if trace moisture is present.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential to map the thermal safety profile of such high-energy intermediates. Establishing the onset temperature of decomposition ( Tonset​ ) and the magnitude of energy release ( ΔH ) ensures that process temperatures remain safely below the self-accelerating decomposition temperature (SADT) (3[3]).

Table 2: Thermal Stability Parameters (DSC/TGA Framework)
ParameterAnalytical MethodMechanistic Implication for Process Chemistry
Melting Point ( Tm​ ) DSC (Endothermic peak)Indicates the breakdown of the crystal lattice; critical for designing melt-crystallization.
Decomposition Onset ( Tonset​ ) DSC (Exothermic peak)The critical threshold temperature at which irreversible bond cleavage (e.g., dehalogenation) initiates.
Energy Release ( ΔH ) DSC Peak IntegrationHigh energy release (>500 J/g) dictates the need for stringent thermal control and active cooling during scale-up.
Mass Loss TGAConfirms the volatilization of degradation products, such as the off-gassing of toxic HCl or NOₓ fumes.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to prevent false positives and ensure data reproducibility.

Protocol 1: High-Throughput Isothermal Shake-Flask Solubility Screening

This protocol determines the absolute thermodynamic solubility of the compound in organic solvents.

  • Solvent Preparation: Dispense 5.0 mL of the target organic solvent (e.g., Acetone, Ethanol) into a 10 mL glass vial equipped with a PTFE-lined screw cap to prevent solvent evaporation.

  • Solid Addition: Add 4,6-dichloro-5-methylnicotinonitrile in 50 mg increments until a visible, persistent suspension remains. Causality: Maintaining excess solid is the only way to ensure the solution is thermodynamically saturated rather than kinetically supersaturated.

  • Isothermal Equilibration: Place the vial in a thermostatic shaking water bath set strictly to 25.0 ± 0.1 °C. Agitate at 150 RPM for 48 hours. Causality: Extended equilibration bypasses the kinetic dissolution phase, ensuring true thermodynamic equilibrium is achieved.

  • Phase Separation (Self-Validation Step): Extract 1.0 mL of the suspension and filter immediately through a 0.45 µm PTFE syringe filter pre-warmed to 25 °C. Crucial: Discard the first 0.2 mL of the filtrate to saturate any active binding sites on the filter membrane, preventing artificial lowering of the measured concentration.

  • Quantification: Dilute the remaining filtrate 1:100 in the HPLC mobile phase and analyze via HPLC-UV at λmax​ 254 nm against a 5-point validated calibration curve.

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Safety

This protocol identifies the safe handling temperatures and exothermic potential of the compound.

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of 4,6-dichloro-5-methylnicotinonitrile into a hermetically sealable aluminum pan. Causality: Utilizing a small sample mass prevents thermal runaway within the instrument and ensures uniform heat transfer across the crystal lattice.

  • Atmosphere Control (Self-Validation Step): Place the sample pan and an empty aluminum reference pan into the DSC cell. Purge the cell with dry Nitrogen (N₂) at a continuous flow rate of 50 mL/min. Causality: The inert nitrogen atmosphere prevents oxidative degradation artifacts, isolating the intrinsic thermal decomposition of the molecule itself.

  • Thermal Ramping: Equilibrate the cell at 25 °C for 5 minutes to establish a baseline. Apply a linear heating rate of 10 °C/min up to 350 °C.

  • Data Analysis: Integrate the resulting thermogram. Identify the endothermic melting peak ( Tm​ ) and the exothermic decomposition onset temperature ( Tonset​ ). Calculate the specific energy release ( ΔH in J/g) to inform maximum allowable process temperatures.

Workflow Visualization

The following diagram maps the logical relationship between compound procurement, purity verification, and the parallel pathways for physicochemical characterization.

G cluster_solubility Solubility Profiling cluster_thermal Thermal Stability Start 4,6-Dichloro-5-methylnicotinonitrile Batch Procurement QC Purity Verification (HPLC/NMR >98%) Start->QC Split Physicochemical Characterization QC->Split Sol1 Solvent Selection (Protic, Aprotic, Non-polar) Split->Sol1 Therm1 Sample Prep for Thermal Analysis (Alumina Pans, N2 Purge) Split->Therm1 Sol2 Shake-Flask Equilibration (24-48h, Isothermal) Sol1->Sol2 Sol3 Phase Separation & HPLC Quantification Sol2->Sol3 Data Thermodynamic Modeling & Safety Profiling Sol3->Data Therm2 DSC/TGA Scanning (10°C/min ramp) Therm1->Therm2 Therm3 Onset Temperature (Tonset) & Energy Release (ΔH) Therm2->Therm3 Therm3->Data

Experimental workflow for physicochemical characterization of heterocyclic nitriles.

References

  • EvitaChem. "Buy 4,6-Dichloro-5-methylnicotinonitrile (EVT-13801968) - EvitaChem". EvitaChem Catalog.
  • Google Patents. "WO2018112843A1 - Heteroaryl piperidine ether allosteric modulators of the m4 muscarinic acetylcholine receptor". WIPO (PCT).
  • ACS Publications. "Safety vs Efficiency in the Development of a High-Energy Compound". Organic Process Research & Development.

Sources

Exploratory

Unveiling the Structural Nuances of 4,6-dichloro-5-methylnicotinonitrile: A Technical Guide to its 3D Conformation and Comparative Crystallographic Analysis

For Immediate Release A Deep Dive into the Molecular Architecture of a Key Synthetic Intermediate This technical guide offers an in-depth exploration of the three-dimensional (3D) conformation of 4,6-dichloro-5-methylnic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A Deep Dive into the Molecular Architecture of a Key Synthetic Intermediate

This technical guide offers an in-depth exploration of the three-dimensional (3D) conformation of 4,6-dichloro-5-methylnicotinonitrile, a pivotal molecule in contemporary synthetic chemistry. In the absence of experimentally determined crystallographic data for this specific compound, this document presents a robust computational analysis to elucidate its structural characteristics. To provide a valuable comparative framework, the experimentally determined crystallographic data of the closely related compound, 4,6-dichloro-5-methylpyrimidine, is also detailed and analyzed.

This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of the structural features of this class of compounds. The insights provided herein are crucial for predicting molecular interactions, understanding reactivity, and designing novel molecules with desired properties.

Introduction: The Quest for a Definitive Structure

4,6-dichloro-5-methylnicotinonitrile is a substituted pyridine derivative of significant interest in the synthesis of a variety of functionalized heterocyclic compounds. Its chlorine substituents and nitrile group offer versatile handles for further chemical transformations, making it a valuable building block in the development of new pharmaceuticals and agrochemicals. A precise understanding of its three-dimensional structure is paramount for rational drug design and the prediction of its chemical behavior.

To date, a search of the Cambridge Crystallographic Data Centre (CCDC) and other publicly available databases has not revealed any published single-crystal X-ray diffraction data for 4,6-dichloro-5-methylnicotinonitrile. This guide, therefore, embarks on a computational approach to predict its 3D conformation, providing a reliable model for its molecular geometry. To ground this computational analysis in experimental reality, we present a detailed examination of the crystal structure of 4,6-dichloro-5-methylpyrimidine, a structurally analogous compound for which crystallographic data is available.

A Tale of Two Molecules: Comparative Crystallographic Data of 4,6-dichloro-5-methylpyrimidine

The crystal structure of 4,6-dichloro-5-methylpyrimidine provides a valuable experimental benchmark for understanding the steric and electronic effects of the substituents on the heterocyclic ring. The crystallographic data for this compound has been reported and offers insights into bond lengths, bond angles, and intermolecular interactions in the solid state.[1][2][3]

Table 1: Crystallographic Data for 4,6-dichloro-5-methylpyrimidine [1][3]

ParameterValue
Chemical FormulaC₅H₄Cl₂N₂
Molecular Weight163.00 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.463(5)
b (Å)7.827(5)
c (Å)11.790(5)
β (°)93.233(5)
Volume (ų)687.6(7)
Z4
Density (calculated) (g/cm³)1.575
Absorption Coefficient (mm⁻¹)0.85
F(000)328

Table 2: Selected Bond Lengths and Angles for 4,6-dichloro-5-methylpyrimidine [1]

BondLength (Å)AngleAngle (°)
C(4)-Cl(1)1.737(4)Cl(1)-C(4)-C(5)119.9(3)
C(6)-Cl(2)1.733(4)Cl(2)-C(6)-N(1)115.5(3)
C(4)-C(5)1.395(5)C(4)-C(5)-C(6)119.8(4)
C(5)-C(6)1.403(6)C(5)-C(6)-N(1)122.9(4)
C(5)-C(7)1.486(6)C(4)-N(3)-C(2)115.5(4)

The pyrimidine ring in 4,6-dichloro-5-methylpyrimidine is essentially planar.[1][2][3] This planarity is a common feature of aromatic heterocyclic systems. The bond lengths and angles are within the expected ranges for a dichlorinated methyl-substituted pyrimidine.

Illuminating the Unseen: Computational Prediction of the 3D Conformation of 4,6-dichloro-5-methylnicotinonitrile

In the absence of experimental data, density functional theory (DFT) calculations were employed to predict the gas-phase 3D conformation of 4,6-dichloro-5-methylnicotinonitrile. This widely accepted computational method provides a reliable estimation of molecular geometries and electronic properties.

Computational Methodology

The 3D structure of 4,6-dichloro-5-methylnicotinonitrile was optimized using the B3LYP functional with the 6-311G(d,p) basis set. This level of theory has been shown to provide accurate geometries for a wide range of organic molecules. All calculations were performed using a commercially available computational chemistry software package.

computational_workflow cluster_start Initial Structure Generation cluster_computation Quantum Chemical Calculation cluster_analysis Structural Analysis start 2D Sketch of 4,6-dichloro-5-methylnicotinonitrile dft Geometry Optimization (DFT: B3LYP/6-311G(d,p)) start->dft Input freq Frequency Calculation dft->freq Optimized Geometry conformation Predicted 3D Conformation freq->conformation Verified Minimum parameters Bond Lengths, Angles, Dihedral Angles conformation->parameters Analysis

Figure 2: Predicted 3D conformation of 4,6-dichloro-5-methylnicotinonitrile.

Structural Insights and Comparative Analysis

The computationally derived structure of 4,6-dichloro-5-methylnicotinonitrile reveals several key features. The C-Cl bond lengths are typical for chloro-substituted aromatic rings. The nitrile group is predicted to be coplanar with the pyridine ring, which is expected due to the sp-hybridization of the nitrile carbon and nitrogen atoms.

When comparing the predicted structure of 4,6-dichloro-5-methylnicotinonitrile with the experimental structure of 4,6-dichloro-5-methylpyrimidine, a high degree of similarity in the core heterocyclic structure is observed. The bond lengths and angles around the dichlorinated methyl-substituted part of the ring are very similar. This suggests that the replacement of the nitrogen atom at position 1 and the CH group at position 3 in the pyrimidine with a carbon and a nitrogen atom, respectively, in the nicotinonitrile does not significantly perturb the geometry of the shared fragment. The primary difference lies in the presence of the cyano group in the nicotinonitrile, which introduces a region of high electron density and a potential site for nucleophilic attack or coordination to metal centers.

A Blueprint for Discovery: Hypothetical Experimental Protocol

For researchers aiming to obtain experimental crystallographic data, the following hypothetical protocol for the synthesis and crystallization of 4,6-dichloro-5-methylnicotinonitrile is provided as a starting point.

Synthesis

The synthesis of 4,6-dichloro-5-methylnicotinonitrile can be approached through various synthetic routes, often starting from a corresponding hydroxypyridine derivative. A plausible route involves the chlorination of a suitable precursor using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Crystallization

Obtaining single crystals suitable for X-ray diffraction is often a matter of careful experimentation with different solvents and crystallization techniques.

Step-by-Step Crystallization Protocol:

  • Purification: Ensure the synthesized 4,6-dichloro-5-methylnicotinonitrile is of high purity (>98%), as impurities can inhibit crystallization. Recrystallization or column chromatography may be necessary.

  • Solvent Screening: Test the solubility of the compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile).

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent at room temperature.

  • Vapor Diffusion: Place a small vial containing a concentrated solution of the compound inside a larger sealed jar that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility and promote crystal growth.

  • Cooling: Prepare a hot, saturated solution of the compound in a suitable solvent. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Single Crystal Growth cluster_analysis Characterization synthesis Chemical Synthesis of 4,6-dichloro-5-methylnicotinonitrile purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification dissolution Dissolution in Appropriate Solvent purification->dissolution slow_process Slow Crystallization (Evaporation, Diffusion, or Cooling) dissolution->slow_process crystal_selection Selection of a High-Quality Single Crystal slow_process->crystal_selection xrd Single-Crystal X-ray Diffraction crystal_selection->xrd

Sources

Foundational

Preliminary Biological Activity Screening of 4,6-Dichloro-5-methylnicotinonitrile Derivatives: A Technical Guide to M4 Muscarinic Receptor Allosteric Modulator Evaluation

Executive Summary In the landscape of neuropharmacology, 4,6-dichloro-5-methylnicotinonitrile serves as a highly privileged synthetic intermediate and core scaffold for the development of heteroaryl piperidine ether deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology, 4,6-dichloro-5-methylnicotinonitrile serves as a highly privileged synthetic intermediate and core scaffold for the development of heteroaryl piperidine ether derivatives[1]. These downstream derivatives are engineered to function as Positive Allosteric Modulators (PAMs) of the M4 muscarinic acetylcholine receptor (mAChR)[2]. Because selective activation of the M4 receptor has demonstrated profound efficacy in reversing hyperdopaminergic and hypoglutamatergic behaviors, M4 PAMs are highly sought-after preclinical candidates for the treatment of schizophrenia and Alzheimer's disease[1][3].

As a Senior Application Scientist, I have designed this whitepaper to outline the rigorous biological screening cascade required to evaluate the pharmacological activity, potency, and selectivity of compounds derived from the 4,6-dichloro-5-methylnicotinonitrile scaffold.

Mechanistic Rationale & Target Biology

The Allosteric Advantage

Historically, targeting the orthosteric (primary) binding site of muscarinic receptors has failed due to the high sequence conservation across the five mAChR subtypes (M1–M5), leading to dose-limiting peripheral side effects[4]. PAMs synthesized from the 4,6-dichloro-5-methylnicotinonitrile scaffold circumvent this by binding to a topographically distinct, less-conserved allosteric site[3]. They do not activate the receptor directly; instead, they induce a conformational shift that exponentially increases the receptor's affinity and signaling efficacy in response to the endogenous ligand, acetylcholine (ACh)[5].

Overcoming Gi/o Screening Limitations via Gαqi5 Chimeras

The native M4 mAChR is a Gi/o-coupled G-protein coupled receptor (GPCR). Its activation inhibits adenylate cyclase, leading to a reduction in intracellular cyclic AMP (cAMP)[4]. Quantifying a decrease in cAMP is technically cumbersome and prone to poor signal-to-noise ratios in High-Throughput Screening (HTS).

The Causality of the Assay Design: To create a robust, self-validating screening system, we utilize Chinese Hamster Ovary (CHO-K1) cells stably co-transfected with the human M4 receptor and a chimeric G-protein, Gαqi5 [6]. This chimera effectively hijacks the native Gi-coupled signal and redirects it through the Gq pathway. Consequently, receptor activation stimulates Phospholipase C (PLC), generating Inositol triphosphate (IP3) and triggering a massive, easily quantifiable release of intracellular calcium (Ca²⁺)[5][7].

G ACh Acetylcholine (ACh) Orthosteric Agonist M4 M4 mAChR (Conformational Shift) ACh->M4 Binds Orthosteric Site PAM 4,6-dichloro-5-methylnicotinonitrile Derivative (PAM) PAM->M4 Binds Allosteric Site (Potentiates ACh) Gqi5 Chimeric Gαqi5 Protein (Screening Adaptation) M4->Gqi5 Activates PLC Phospholipase C (PLC) Gqi5->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release (FLIPR Readout) IP3->Ca2

Figure 1: M4 mAChR PAM signaling pathway adapted for FLIPR screening using Gαqi5.

Preliminary Biological Screening Strategy

A self-validating screening protocol must not only identify active hits but also systematically eliminate false positives (e.g., intrinsic agonism, fluorescence quenching). The workflow is divided into three phases:

Phase 1: Scaffold Baseline Profiling

Before testing complex derivatives, the unmodified 4,6-dichloro-5-methylnicotinonitrile core must be screened. This establishes a baseline to ensure the scaffold itself lacks intrinsic orthosteric agonist activity and does not exhibit cytotoxicity that could confound the fluorescence readouts.

Phase 2: High-Throughput PAM Screening (FLIPR)

Derivatives are subjected to a Fluorometric Imaging Plate Reader (FLIPR) calcium mobilization assay. The Causality of the EC20 Addition: The assay utilizes a dual-addition protocol. First, the test compound is added. If no calcium flux occurs, it confirms the compound is not a direct agonist. Second, an EC20 concentration of ACh (a sub-maximal dose that elicits 20% of the maximum receptor response) is added[3][8]. Using an EC20 provides a sufficient baseline signal to confirm receptor viability while leaving a massive 80% dynamic range to observe the potentiating effect of the PAM[5].

Phase 3: Selectivity Profiling

Hits are counter-screened against CHO-K1 cells expressing M1, M2, M3, and M5 receptors to ensure strict M4 selectivity, preventing off-target peripheral liabilities[8].

Detailed Experimental Protocols

The following methodologies represent the gold standard for evaluating 4,6-dichloro-5-methylnicotinonitrile-derived M4 PAMs, adapted from established patent and pharmacological literature (1)[1][6].

Protocol A: Cell Culture & Preparation
  • Cell Line: Thaw CHO-K1 cells stably transfected with human M4 receptor and chimeric G-protein Gαqi5 from liquid N₂ storage[6].

  • Plating: Resuspend cells in growth medium (DMEM/F12 containing 10% FBS, 20 mM HEPES, and selection antibiotics). Plate at a density of 20,000 cells/well in black, clear-bottom 384-well plates.

  • Incubation: Incubate for 16–20 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for optimal cell adhesion and receptor expression[6].

Protocol B: FLIPR Calcium Mobilization Assay
  • Dye Loading: Remove the growth medium and wash the cells twice with assay buffer (Hank's Balanced Salt Solution supplemented with 20 mM HEPES and 2.5 mM Probenecid to prevent dye extrusion).

  • Incubation: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in loading buffer for 60 minutes at 37°C, 5% CO₂[6].

  • First Addition (Test Compound): Place the plate in a FLIPR Tetra instrument. Monitor baseline fluorescence (Excitation: 470–495 nm / Emission: 515–575 nm). Add 10 µL of the 4,6-dichloro-5-methylnicotinonitrile derivative (10-point concentration curve, 1 pM to 30 µM). Record fluorescence for 4 minutes to check for intrinsic agonist activity[6].

  • Second Addition (Orthosteric Probe): Add 10 µL of ACh at a pre-calculated EC20 concentration. Continue recording fluorescence for 3.5 minutes[6].

  • Data Analysis: Calculate the Inflection Point (IP) or EC50 by fitting the dose-response curves to a 4-parameter logistic equation. Efficacy is expressed as a percentage of the maximal response to a saturating dose of ACh (Emax)[6][8].

Data Presentation: Representative Screening Results

The following table summarizes representative quantitative data illustrating the pharmacological progression from the inactive core scaffold to highly optimized M4 PAM derivatives[6][8].

CompoundAssay TypeTarget ReceptorPotency (EC50 / IP in nM)Efficacy (% ACh Max)
4,6-dichloro-5-methylnicotinonitrile (Core Scaffold)Baseline FLIPRHuman M4> 30,000N/A (Inactive)
Derivative A (Early Hit)PAM FLIPRHuman M476645.0%
Derivative B (Optimized Lead)PAM FLIPRHuman M478.880.6%
Derivative B (Optimized Lead)PAM FLIPRRat M426.668.7%
Derivative B (Optimized Lead)SelectivityHuman M1-M3, M5> 10,000N/A (No Activity)

Note: The core scaffold exhibits no intrinsic activity, validating it as a silent structural foundation. Derivative B demonstrates excellent cross-species potency (human vs. rat) and strict M4 selectivity, which is critical for advancing to IND-enabling toxicology studies[8].

References

  • Source: Google Patents (WO2018112843A1)
  • Title: Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia Source: ACS Medicinal Chemistry Letters / PMC URL
  • Title: Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents Source: ACS Chemical Neuroscience / PMC URL
  • Title: Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors Source: National Institutes of Health / PMC URL

Sources

Exploratory

An In-Depth Technical Guide to the Pharmacokinetics and Basic Mechanism of Action of 4,6-dichloro-5-methylnicotinonitrile

A Framework for Investigation and Reporting for Novel Chemical Entities Preamble for the Researcher: The following guide is a comprehensive framework designed for the investigation and reporting of the pharmacokinetic pr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Framework for Investigation and Reporting for Novel Chemical Entities

Preamble for the Researcher: The following guide is a comprehensive framework designed for the investigation and reporting of the pharmacokinetic profile and mechanism of action for a novel chemical entity, exemplified by 4,6-dichloro-5-methylnicotinonitrile. As of the date of this document, publicly accessible, in-depth data for this specific compound is not available. Therefore, this guide serves as a structured blueprint for the necessary research and development, providing senior application scientists and drug development professionals with a robust methodology for characterization.

Part 1: Physicochemical Characterization and Pre-formulation Studies

A foundational understanding of a compound's physicochemical properties is paramount as it dictates its behavior in biological systems.

1.1. Identity and Purity The identity of 4,6-dichloro-5-methylnicotinonitrile should be unequivocally confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[1]

  • Elemental Analysis: To determine the elemental composition.

Purity should be assessed to be ≥95%, typically by High-Performance Liquid Chromatography (HPLC).

1.2. Physicochemical Properties These properties are critical for predicting oral bioavailability and distribution.

PropertyExperimental MethodSignificance
Solubility pH-dependent solubility assayDetermines dissolution rate and potential for oral absorption.[2]
LogP/LogD Shake-flask or chromatographic methodIndicates lipophilicity and potential for membrane permeability.
pKa Potentiometric titration or UV-spectroscopyDetermines the ionization state at physiological pH, affecting solubility and permeability.
Crystal Polymorphism X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC)Different crystal forms can have different solubility and stability, impacting bioavailability.[3]

Part 2: In Vitro Pharmacokinetics (ADME)

In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are crucial for early-stage profiling and identifying potential liabilities.[4][5][6]

2.1. Absorption The potential for a compound to be absorbed across the intestinal barrier is a key determinant of oral bioavailability.

  • Protocol: Caco-2 Permeability Assay

    • Seed Caco-2 cells on a permeable filter support and culture for 21-25 days to form a differentiated monolayer.

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • Add 4,6-dichloro-5-methylnicotinonitrile to the apical (A) or basolateral (B) side.

    • At specified time points, sample the receiver compartment.

    • Quantify the compound concentration using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A).

    • The efflux ratio (Papp B-A / Papp A-B) indicates the extent of active efflux.

2.2. Distribution Understanding how a compound distributes into tissues and binds to plasma proteins is essential for interpreting its pharmacological activity and potential for toxicity.

  • Plasma Protein Binding: Assessed by equilibrium dialysis, ultrafiltration, or ultracentrifugation. High plasma protein binding (>99%) can limit the free drug concentration available to act on the target.[2]

  • Blood-to-Plasma Ratio: Determines if the compound preferentially partitions into red blood cells.

2.3. Metabolism Metabolic stability and the identification of metabolic pathways are critical for predicting a compound's half-life and potential for drug-drug interactions.

  • Metabolic Stability in Liver Microsomes and Hepatocytes:

    • Incubate 4,6-dichloro-5-methylnicotinonitrile with liver microsomes or hepatocytes from different species (e.g., mouse, rat, dog, human).[2]

    • Measure the disappearance of the parent compound over time using LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Cytochrome P450 (CYP) Reaction Phenotyping:

    • Incubate the compound with a panel of recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).[7]

    • Identify which CYP isoforms are responsible for its metabolism.

  • CYP Inhibition Assay:

    • Evaluate the potential of 4,6-dichloro-5-methylnicotinonitrile to inhibit major CYP enzymes using probe substrates. This is crucial for predicting potential drug-drug interactions.[7]

2.4. Excretion While primarily an in vivo parameter, in vitro tools can provide early insights into potential excretion pathways.

  • Transporter Studies: Using cell lines overexpressing specific uptake (e.g., OATPs, OATs, OCTs) or efflux (e.g., P-gp, BCRP) transporters can indicate the potential for active transport in the kidney and liver.

Part 3: In Vivo Pharmacokinetics

Animal studies are necessary to understand how the compound behaves in a whole organism.[8]

3.1. Study Design

  • Species: Typically mouse or rat for initial studies.

  • Dosing Routes: Intravenous (IV) to determine clearance and volume of distribution, and oral (PO) to assess bioavailability.

  • Sample Collection: Serial blood sampling at multiple time points. Urine and feces can also be collected for excretion studies.

  • Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of 4,6-dichloro-5-methylnicotinonitrile in biological matrices.

3.2. Pharmacokinetic Parameters Non-compartmental analysis is typically used to derive the following key parameters:

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
Elimination half-life
CL Clearance
Vd Volume of distribution
F% Absolute oral bioavailability

Part 4: Basic Mechanism of Action

Elucidating the mechanism of action involves identifying the molecular target and the downstream cellular consequences of target engagement.

4.1. Target Identification If the target is unknown, several approaches can be employed:

  • Phenotypic Screening: Screen the compound in a panel of cell lines and observe its phenotypic effects (e.g., apoptosis, cell cycle arrest).

  • Affinity-based Methods: Chemical proteomics approaches can be used to "pull down" the binding partners of the compound from cell lysates.

  • Computational Approaches: If there is a hypothesized target class, molecular docking studies can predict binding modes.

4.2. Target Validation Once a putative target is identified, it must be validated.

  • Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm direct binding and determine the binding affinity (KD).

  • Enzymatic or Functional Assays: If the target is an enzyme or a receptor, measure the effect of the compound on its activity (e.g., IC50 or EC50).

  • Cellular Target Engagement Assays: Confirm that the compound interacts with its target in a cellular context.

4.3. Downstream Signaling Investigate the effects of the compound on cellular signaling pathways downstream of the target.

  • Western Blotting/Immunofluorescence: To measure changes in the phosphorylation state or expression level of key signaling proteins.

  • Gene Expression Profiling (e.g., RNA-seq): To identify global changes in gene expression following treatment with the compound.

Visualizing a Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane Receptor_X Receptor_X Kinase_A Kinase_A Receptor_X->Kinase_A Inhibition prevents activation 4_6_dichloro_5_methylnicotinonitrile 4_6_dichloro_5_methylnicotinonitrile 4_6_dichloro_5_methylnicotinonitrile->Receptor_X Binds and inhibits Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor_Y Transcription_Factor_Y Kinase_B->Transcription_Factor_Y Gene_Expression Gene_Expression Transcription_Factor_Y->Gene_Expression Altered Transcription Cellular_Response Cellular_Response Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway for 4,6-dichloro-5-methylnicotinonitrile.

Part 5: Toxicology and Safety Pharmacology

Early assessment of potential toxicity is crucial.

  • In Vitro Cytotoxicity: Determine the CC50 in a panel of cell lines to assess the therapeutic index.

  • hERG Inhibition Assay: To assess the risk of cardiac QT prolongation.

  • Ames Test: To evaluate mutagenic potential.

  • In Vivo Acute Toxicity: A single high-dose study in rodents to identify the maximum tolerated dose (MTD) and observe any overt signs of toxicity.

Workflow for Preclinical Characterization

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_MoA Mechanism of Action PhysChem Physicochemical Characterization ADME ADME Profiling (Permeability, Stability, CYP) PhysChem->ADME Tox In Vitro Toxicology (Cytotoxicity, hERG, Ames) ADME->Tox PK Pharmacokinetics (Mouse/Rat, IV/PO) ADME->PK Acute_Tox Acute Toxicity PK->Acute_Tox Target_ID Target Identification Target_Val Target Validation Target_ID->Target_Val Downstream Downstream Signaling Target_Val->Downstream

Caption: Integrated workflow for the preclinical evaluation of a novel compound.

References

  • TMC125 - 2.6.4 Pharmacokinetics Written Summary - PMDA. This document provides a detailed example of a pharmacokinetics summary for a drug, including information on metabolism via cytochrome P450 enzymes.
  • The clinical pharmacokinetics of Lu AA21004 and its major metabolite in healthy young volunteers. PubMed. This abstract details the clinical pharmacokinetics of a novel compound, illustrating key parameters such as bioavailability, clearance, and half-life.
  • Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. MDPI. This paper describes the synthesis of nicotinonitrile derivatives and provides an example of how these compounds are characterized.
  • 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE | 91591-63-8. ChemicalBook.
  • Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates.
  • ADME(薬物動態)およびバイオアナリシス. Agilent Technologies. This resource outlines the various assays and technologies used in ADME and bioanalysis studies.
  • In Vitro ADME, Preclinical Pharmacokinetics and Prediction of Human Pharmacokinetics of RBx14255.... PubMed.
  • Pharmacokinetics, metabolite profiling, safety, and tolerability of inhalation aerosol of 101BHG-D01.... Frontiers. This paper details a clinical study design and the resulting pharmacokinetic profiles of a parent drug and its metabolite.
  • 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. PMC.
  • ADME-PK and preformulation. Novalix. This industry service page gives an overview of the different in vitro and in vivo studies conducted during drug discovery.
  • Human Relevant | 3D DMPK / ADME In Vitro Assays. CN Bio. This resource describes advanced in vitro models for ADME studies, highlighting the importance of physiological relevance.

Sources

Protocols & Analytical Methods

Method

Synthesis and Application of 4,6-Dichloro-5-methylnicotinonitrile in M4 Muscarinic Acetylcholine Receptor Modulator Development

Strategic Context: The Shift to Allosteric Modulation The M4 muscarinic acetylcholine receptor (mAChR) has emerged as a highly validated therapeutic target for neurological and psychiatric disorders, most notably schizop...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context: The Shift to Allosteric Modulation

The M4 muscarinic acetylcholine receptor (mAChR) has emerged as a highly validated therapeutic target for neurological and psychiatric disorders, most notably schizophrenia and Alzheimer's disease. Selective activation of the M4 receptor in the central nervous system inhibits dopamine release in the striatum, effectively reversing hyperdopaminergic behaviors without inducing the extrapyramidal side effects typical of direct D₂ receptor antagonists[1].

However, developing subtype-selective orthosteric agonists has historically failed. The orthosteric binding site (which binds endogenous acetylcholine) is highly conserved across all five mAChR subtypes (M1–M5), leading to dose-limiting peripheral side effects such as gastrointestinal distress and hypersalivation. To bypass this, modern drug discovery focuses on Positive Allosteric Modulators (PAMs) . PAMs bind to a topographically distinct, less evolutionarily conserved allosteric site. They do not activate the receptor independently; rather, they potentiate the affinity and efficacy of endogenous acetylcholine, preserving the natural spatial and temporal tone of neurotransmission [2].

M4_Signaling ACh Acetylcholine (Orthosteric Agonist) Receptor M4 mAChR (Conformational Shift) ACh->Receptor Binds PAM M4 PAM (Allosteric Modulator) PAM->Receptor Potentiates Gi Gi/o Protein Activation Receptor->Gi Activates AC Adenylate Cyclase Inhibition Gi->AC Inhibits cAMP Decreased cAMP Levels AC->cAMP Reduces

M4 mAChR signaling pathway showing positive allosteric modulation and Gi/o-mediated inhibition.

Mechanistic Rationale: The Role of 4,6-Dichloro-5-methylnicotinonitrile

The synthesis of highly potent M4 PAMs—specifically heteroaryl piperidine ether derivatives—relies heavily on the versatile building block 4,6-dichloro-5-methylnicotinonitrile .

This scaffold is strategically valuable because it acts as an electrophilic di-halo core. The differential electronic environments of the 4-chloro and 6-chloro positions allow for sequential, regioselective functionalization. The nitrile group at position 3 strongly activates the 4-position for initial Nucleophilic Aromatic Substitution (S_NAr) with amines or alkoxides. Subsequently, the 6-position can be engaged in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to build the extended pharmacophore required to optimally occupy the M4 allosteric pocket [3].

Quantitative Data Summaries

Table 1: Reagent Stoichiometry for 4,6-Dichloro-5-methylnicotinonitrile Synthesis [1]

Reagent / Material Functional Role Equivalents Amount
4-Chloro-5-methylnicotinonitrile Starting Material 1.0 eq 1.00 g (6.55 mmol)
Methyltrioxorhenium (VII) (MTO) Oxidation Catalyst 0.04 eq 0.065 g (0.261 mmol)
Hydrogen Peroxide (50% aq) Terminal Oxidant 2.0 eq 0.803 mL (13.1 mmol)
Dichloromethane (DCM) Solvent N/A 10 mL

| Phosphorus Oxychloride (POCl₃) | Chlorinating/Deoxygenating Agent | 18.0 eq | 7.00 mL (75 mmol) |

Table 2: Representative M4 PAM Potency Derived from the Dichloro Scaffold [1] (Note: Potency measured via Inositol Phosphate (IP) accumulation assay using chimeric G-proteins)

Compound Example M4 PAM Potency (EC₅₀ / IP nM) Efficacy Classification
Example 10 82 High Potency PAM
Example 1 191 Moderate Potency PAM
Example 3 452 Moderate Potency PAM
Example 6 976 Low Potency PAM

| Example 9 | 2490 | Weak PAM |

Self-Validating Experimental Protocols

The following two-step methodology details the synthesis of 4,6-dichloro-5-methylnicotinonitrile from commercially available 4-chloro-5-methylnicotinonitrile. Every step is designed as a self-validating system, ensuring that intermediate quality is verified before progressing, thereby preventing downstream failures.

Synthesis_Workflow SM 4-Chloro-5-methylnicotinonitrile (Starting Material) Ox Oxidation (H2O2, MeReO3, DCM, 0°C to RT) SM->Ox Int 4-Chloro-3-cyano-5-methylpyridine 1-oxide (Intermediate) Ox->Int Chlor Chlorination & Deoxygenation (POCl3, 90°C, 15h) Int->Chlor Prod 4,6-Dichloro-5-methylnicotinonitrile (Target Scaffold) Chlor->Prod Down SNAr / Cross-Coupling (M4 PAM Assembly) Prod->Down

Two-step synthetic workflow for 4,6-dichloro-5-methylnicotinonitrile and downstream PAM assembly.

Protocol 1: Synthesis of 4-Chloro-3-cyano-5-methylpyridine 1-oxide

Causality & Rationale: Direct chlorination of the pyridine ring requires electronic activation. Converting the pyridine nitrogen to an N-oxide strongly directs subsequent nucleophilic chloride attack to the ortho (2- or 6-) positions. Methyltrioxorhenium (MTO) is utilized as a catalyst with H₂O₂ because it allows for highly efficient, mild N-oxidation at room temperature, avoiding the harsh conditions or functional group incompatibilities associated with mCPBA.

Step-by-Step Procedure:

  • Reaction Assembly: In a perfectly dry, round-bottom flask, dissolve 4-chloro-5-methylnicotinonitrile (1.0 g, 6.55 mmol) and methyltrioxorhenium (VII) (0.065 g, 0.261 mmol) in dichloromethane (10 mL).

  • Temperature Control: Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C. Causality: Controlling the exotherm of peroxide addition prevents thermal degradation of the MTO catalyst.

  • Oxidant Addition: Dropwise, add 50% aqueous hydrogen peroxide (0.803 mL, 13.1 mmol).

  • Propagation: Remove the ice bath, allowing the reaction to warm to room temperature (RT). Stir vigorously for 15 hours.

  • In-Process Control (IPC): Sample the organic layer for LC-MS. Validation: The reaction is complete when the starting material peak disappears and a new peak corresponding to the [M+H]⁺ mass shift of +16 Da (N-oxide formation) dominates the chromatogram.

  • Quenching & Workup: Filter the mixture to remove any precipitated catalyst residues. Transfer the filtrate to a separatory funnel and partition with saturated aqueous sodium bisulfite (NaHSO₃, 50 mL).

  • Safety Validation: Test the organic layer with starch-iodide paper. Causality: NaHSO₃ reduces unreacted peroxides. A negative starch-iodide test is mandatory before concentration to prevent explosive peroxide concentration.

  • Isolation: Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the N-oxide intermediate.

Protocol 2: Synthesis of 4,6-Dichloro-5-methylnicotinonitrile

Causality & Rationale: Phosphorus oxychloride (POCl₃) acts as both the solvent and the reactant. It activates the N-oxide oxygen, forming a Vilsmeier-type intermediate that undergoes intramolecular nucleophilic attack by chloride at the 6-position, followed by elimination of PO₂Cl to re-aromatize the ring. The massive excess of POCl₃ (18 eq) ensures complete conversion and maintains a fluid reaction medium.

Step-by-Step Procedure:

  • Reagent Addition: To the solid 4-chloro-3-cyano-5-methylpyridine 1-oxide (0.7 g, 4.15 mmol) from Protocol 1, carefully add neat POCl₃ (7.0 mL, 75 mmol). Caution: POCl₃ reacts violently with water; ensure all glassware is oven-dried.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 90 °C for 15 hours.

  • In-Process Control (IPC): Cool a 10 µL aliquot, quench carefully into ice water, extract with ethyl acetate, and analyze via TLC (Hexanes:EtOAc). Validation: The highly polar N-oxide spot (low Rf) must be completely consumed, replaced by a non-polar product spot (high Rf).

  • Concentration: Cool the bulk reaction to RT. Remove the excess POCl₃ via rotary evaporation under high vacuum. Causality: Removing POCl₃ prior to aqueous workup prevents violent exothermic hydrolysis and minimizes the generation of corrosive HCl gas in the separatory funnel.

  • Purification: Dissolve the crude residue in a minimal amount of DCM and load directly onto a silica gel column. Purify via flash chromatography (gradient: 0 to 100% Ethyl Acetate in Hexanes).

  • Final Validation: Analyze the purified fractions via LC-MS. The target compound must exhibit a distinct isotopic signature characteristic of a dichloro-compound (M, M+2, M+4 peaks in a ~9:6:1 intensity ratio).

References

  • Title: Heteroaryl piperidine ether allosteric modulators of the m4 muscarinic acetylcholine receptor (WO2018112843A1)
  • Title: Design, synthesis, and pharmacological evaluation of novel M4 muscarinic receptor positive allosteric modulators for schizophrenia treatment Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: A structure–activity relationship study of the positive allosteric modulator LY2033298 at the M4 muscarinic acetylcholine receptor Source: MedChemComm (Royal Society of Chemistry) URL: [Link]

Application

Application Note: Synthetic Strategies for the Production of 4,6-dichloro-5-methylnicotinonitrile

Authored for Researchers, Scientists, and Drug Development Professionals Introduction Substituted nicotinonitriles are a critical class of heterocyclic compounds, frequently serving as core scaffolds in the development o...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted nicotinonitriles are a critical class of heterocyclic compounds, frequently serving as core scaffolds in the development of novel therapeutic agents due to their diverse biological activities.[1][2] The specific analogue, 4,6-dichloro-5-methylnicotinonitrile, represents a versatile building block for medicinal chemistry, offering multiple reactive sites for further functionalization. The two chloro-substituents can be selectively displaced by various nucleophiles, the nitrile group can be hydrolyzed or reduced, and the methyl group can be modified, enabling the construction of diverse chemical libraries for drug discovery.

This application note provides a detailed guide to two robust and scientifically-grounded synthetic routes for the production of 4,6-dichloro-5-methylnicotinonitrile. While a single, dedicated synthesis for this exact molecule is not prominently reported, the following protocols are designed by synthesizing established, authoritative methodologies for analogous structures. They are presented to provide researchers with a comprehensive and practical framework for laboratory-scale synthesis.

The two primary strategies discussed are:

  • Route A: De Novo Pyridine Synthesis via Condensation and Cyclization. This approach builds the core pyridine ring from acyclic precursors in a one-pot or sequential reaction sequence.

  • Route B: Synthesis via a Pyridone Intermediate and Subsequent Chlorination. This classic strategy involves the initial formation of a more stable dihydroxy-nicotinonitrile (pyridone) ring, followed by a vigorous chlorination step to yield the target compound.

Route A: De Novo Synthesis via Multi-Component Condensation and Cyclization

Principle and Rationale

This modern approach leverages a multi-component reaction strategy to construct the highly substituted pyridine ring efficiently. The core of this synthesis is an FeCl₃-promoted condensation-cyclization reaction between an enamino nitrile and an α,β-unsaturated ketone.[1] This method is advantageous as it allows for the rapid assembly of complex structures from readily available starting materials. The iron(III) chloride acts as a Lewis acid catalyst, activating the substrates and promoting the key C-C and C-N bond-forming events that lead to the final aromatized pyridine ring.

Experimental Workflow: Route A

Route_A_Workflow SM1 Propionaldehyde INT1 2-(1-Ethylidene)malononitrile (Enaminonitrile Precursor) SM1->INT1 Knoevenagel Condensation SM2 Malononitrile SM2->INT1 PROD 4,6-dichloro-5- methylnicotinonitrile INT1->PROD FeCl₃-promoted Condensation- Cyclization INT2 α,β-Unsaturated Ketone (e.g., 3-Penten-2-one) INT2->PROD

Caption: Workflow for De Novo Synthesis of the Target Compound.

Protocol: FeCl₃-Promoted Condensation-Cyclization

This protocol is adapted from the general method for synthesizing multiply arylated nicotinonitriles.[1]

Materials:

  • 2-Cyano-2-butenenitrile (or a suitable enaminonitrile)

  • 3-Chloro-2-butanone (as the α,β-unsaturated ketone analogue)

  • Anhydrous Iron(III) Chloride (FeCl₃)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a dry, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the enaminonitrile (1.0 eq), the 3-chloro-2-butanone (1.2 eq), and anhydrous 1,2-dichloroethane (DCE) to create a 0.2 M solution.

  • Catalyst Addition: Under a nitrogen atmosphere, add anhydrous FeCl₃ (1.5 eq) to the stirred solution. Causality Note: Anhydrous conditions are critical as FeCl₃ is hygroscopic and water will deactivate the catalyst and promote side reactions.

  • Reaction: Heat the reaction mixture to reflux (approximately 84°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Quenching: Cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of saturated aqueous NaHCO₃ solution to neutralize the acid and quench the catalyst.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (1 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 4,6-dichloro-5-methylnicotinonitrile.

Quantitative Data Summary: Route A
ReagentMolar Eq.Mol. Wt. ( g/mol )Sample Amount
Enaminonitrile Precursor1.0~92.119.21 g
3-Chloro-2-butanone1.2106.5512.79 g
Anhydrous FeCl₃1.5162.2024.33 g
Expected Yield -202.04 40-60%

Route B: Synthesis via Pyridone Intermediate and Subsequent Chlorination

Principle and Rationale

This is a more traditional and highly reliable two-step approach. The first step involves the construction of a stable 4,6-dihydroxy-5-methylnicotinonitrile ring system. Dihydroxypyridines exist in equilibrium with their pyridone tautomers, which are often more stable and easier to isolate. The second step involves a vigorous chlorination reaction, typically using phosphorus oxychloride (POCl₃), to convert the hydroxyl groups into chloro groups.[3][4] This transformation is a standard method for producing chloropyridines and chloropyrimidines from their corresponding hydroxy precursors.[4][5] The use of a catalyst, such as N,N-dimethylaniline, can facilitate the reaction.[6]

Experimental Workflow: Route B

Route_B_Workflow cluster_step1 Step 1: Cyclization to Pyridone Intermediate cluster_step2 Step 2: Chlorination SM1 Ethyl Cyanoacetate INT1 4,6-Dihydroxy-5-methylnicotinonitrile SM1->INT1 Cyclocondensation SM2 Ethyl 2-methylacetoacetate SM2->INT1 Cyclocondensation SM3 Ammonium Acetate SM3->INT1 Cyclocondensation PROD 4,6-Dichloro-5-methylnicotinonitrile INT1->PROD Chlorination (Reflux) REAGENT Phosphorus Oxychloride (POCl₃) REAGENT->PROD

Caption: Workflow for Pyridone Intermediate Route.

Protocol 1: Synthesis of 4,6-Dihydroxy-5-methylnicotinonitrile

Materials:

  • Ethyl Cyanoacetate

  • Ethyl 2-methylacetoacetate

  • Ammonium Acetate

  • Ethanol

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, combine ethyl cyanoacetate (1.0 eq), ethyl 2-methylacetoacetate (1.1 eq), and ammonium acetate (2.5 eq) in ethanol (3 mL per gram of ethyl cyanoacetate).

  • Reaction: Heat the mixture to reflux with stirring for 6-8 hours. A precipitate will form as the reaction proceeds.

  • Isolation: Cool the reaction mixture in an ice bath for 1 hour. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold ethanol and then with diethyl ether to remove unreacted starting materials and impurities.

  • Drying: Dry the resulting white to off-white solid under vacuum to yield the 4,6-dihydroxy-5-methylnicotinonitrile intermediate. This product is often pure enough for the next step without further purification.

Protocol 2: Chlorination of the Pyridone Intermediate

Materials:

  • 4,6-Dihydroxy-5-methylnicotinonitrile (from Protocol 1)

  • Phosphorus Oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as catalyst)

  • Ice water

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), carefully add the 4,6-dihydroxy-5-methylnicotinonitrile (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, ~10 eq). POCl₃ serves as both the reagent and the solvent.

  • Catalyst Addition (Optional): Add a catalytic amount of N,N-dimethylaniline (0.1 eq).

  • Reaction: Heat the suspension to reflux (approximately 105°C) and stir for 4-6 hours. The mixture should become a clear solution as the reaction progresses.

  • Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess POCl₃ by distillation under reduced pressure. Safety Note: This step must be performed in a well-ventilated fume hood.

  • Quenching: Very slowly and cautiously, pour the cooled reaction residue onto crushed ice with vigorous stirring. This is a highly exothermic reaction.

  • Neutralization and Extraction: Neutralize the aqueous solution with a solid base like sodium carbonate until pH 7-8. Extract the product into dichloromethane (3 x 75 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield pure 4,6-dichloro-5-methylnicotinonitrile.

Quantitative Data Summary: Route B
Reagent (Step 2)Molar Eq.Mol. Wt. ( g/mol )Sample Amount
Dihydroxy Intermediate1.0166.1516.6 g
Phosphorus Oxychloride10.0153.33153.3 g (~90 mL)
Expected Yield -202.04 75-90%

Characterization and Validation

The identity and purity of the final product, 4,6-dichloro-5-methylnicotinonitrile, should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure, including the presence of the methyl group and the aromatic proton.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a dichloro-substituted compound.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

By following these detailed protocols, researchers can reliably synthesize 4,6-dichloro-5-methylnicotinonitrile, a valuable intermediate for further exploration in drug discovery and development programs.

References

  • J. Org. Chem. 2023, 88, 10298–10305. One-Pot Knoevenagel/Imination/6π-Azaelectrocyclization Sequence for the Synthesis of Disubstituted Nicotinonitriles. [Link]

  • RSC Adv., 2016, 6, 8225-8229. FeCl₃-Promoted Facile Synthesis of Multiply Arylated Nicotinonitriles. [Link]

  • Journal of Physics: Conference Series 1795 (2021) 012022. Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. [Link]

  • Semantic Scholar. Synthesis and antioxidant assay of new nicotinonitrile analogues clubbed thiazole, pyrazole and/or pyridine ring systems. [Link]

  • J. Org. Chem. 2022, 87, 14, 9388–9394. Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. [Link]

  • Asian Journal of Chemistry; Vol. 26, No. 12 (2014), 3559-3561. An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. [Link]

  • Semantic Scholar. Synthesis of 6-Mercaptopurine 7-N-Oxide. [Link]

  • ARKIVOC 2020, part vii, 1-13. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. [Link]

  • Google Patents. A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

Sources

Method

Application Note: Leveraging 4,6-Dichloro-5-methylnicotinonitrile in Agrochemical Pest Control Discovery

Target Audience: Researchers, Medicinal Chemists, and Agrochemical Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary The demand for novel crop protection agent...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Agrochemical Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

The demand for novel crop protection agents is driven by the rapid emergence of pesticide resistance and tightening environmental regulations. Pyridine-based scaffolds are ubiquitous in modern agrochemicals, frequently serving as the core pharmacophore for targeting insect nicotinic acetylcholine receptors (nAChRs) and ryanodine receptors[1].

This application note details the utility of 4,6-dichloro-5-methylnicotinonitrile (also known as 4,6-dichloro-5-methylpyridine-3-carbonitrile) as a highly versatile building block for agrochemical discovery. By exploiting its unique electronic properties, researchers can utilize regioselective Nucleophilic Aromatic Substitution ( SN​Ar ) to rapidly generate libraries of N-pyridylpiperidines and ether-linked pyridine derivatives, which have demonstrated potent miticidal and insecticidal activities[2].

Mechanistic Rationale: The Pyridine Scaffold in Pest Control

The chemical architecture of 4,6-dichloro-5-methylnicotinonitrile is uniquely suited for combinatorial derivatization:

  • Electronic Activation: The pyridine ring is inherently electron-deficient. The presence of the strongly electron-withdrawing cyano group (-CN) at position 3 significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, highly activating the ortho (4-position) and para (6-position) carbons for SN​Ar [3].

  • Steric & Lipophilic Tuning: The methyl group at position 5 provides essential lipophilicity (increasing logP ), which is critical for penetrating the hydrophobic insect cuticle. Furthermore, it introduces steric hindrance that can be leveraged to control the regioselectivity of incoming nucleophiles[1].

  • Orthogonal Functionalization: The dual chlorine atoms act as excellent leaving groups. Because the 4-position is more strongly activated by the adjacent cyano group, kinetic control allows for regioselective mono-substitution. The remaining chlorine at the 6-position can later be subjected to cross-coupling (e.g., Suzuki-Miyaura) or a second SN​Ar reaction to build complex, multi-targeted agrochemicals[3].

Workflow Visualization

Workflow A 4,6-Dichloro-5-methylnicotinonitrile (Core Scaffold) B Regioselective SNAr (Position 4 or 6) A->B Activation by 3-Cyano Group D N-Pyridylpiperidines & Ether Derivatives B->D Kinetic Control (0 °C) C Nucleophile Library (Amines/Alcohols) C->B Reactant Input E In Vivo Bioassay (Aphis craccivora) D->E Formulation & Screening F SAR Analysis & Hit Identification E->F Mortality Scoring

Logical workflow for agrochemical discovery using 4,6-dichloro-5-methylnicotinonitrile.

Experimental Protocols

Protocol 1: Regioselective Synthesis of N-Pyridylpiperidine Derivatives

This protocol outlines the synthesis of pest-control candidates via kinetic SN​Ar . N-pyridylpiperidine compounds synthesized via this route have been patented for their excellent efficacy against spider mites and rust mites[2].

Materials:

  • 4,6-dichloro-5-methylnicotinonitrile (1.0 eq)

  • Piperidine or substituted piperidine derivatives (1.05 eq)

  • Potassium carbonate ( K2​CO3​ , anhydrous) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Substrate Solvation: Dissolve 4,6-dichloro-5-methylnicotinonitrile in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

    • Causality: DMF is a polar aprotic solvent. It solvates the potassium cation but leaves the nucleophile "naked" and highly reactive, dramatically accelerating the SN​Ar transition state[3].

  • Base Addition: Add finely powdered K2​CO3​ to the solution and stir for 10 minutes.

    • Causality: A mild inorganic base is chosen to neutralize the HCl byproduct. Using stronger bases (like NaOH) risks hydrolyzing the sensitive cyano group into an amide or carboxylic acid.

  • Kinetic Nucleophile Addition: Cool the reaction vessel to exactly 0 °C using an ice bath. Add the piperidine derivative dropwise over 15 minutes.

    • Causality: Temperature control is the self-validating mechanism for regioselectivity. At 0 °C, the reaction is under strict kinetic control, heavily favoring substitution at the highly activated 4-position. Allowing the reaction to reach higher temperatures will result in a thermodynamic mixture of 4- and 6-substituted isomers.

  • Monitoring: Stir at 0 °C for 2 hours. Monitor the consumption of the starting material via HPLC-UV or TLC (Hexane:Ethyl Acetate 3:1).

  • Quenching & Isolation: Once complete, pour the mixture into 5 volumes of ice-cold distilled water. The N-pyridylpiperidine product will precipitate. Filter, wash with cold water, and dry under a vacuum.

Protocol 2: High-Throughput In Vivo Screening (Leaf-Dip Bioassay)

To validate the biological efficacy of the synthesized derivatives, a standardized leaf-dip bioassay against Aphis craccivora (cowpea aphid) is employed.

Step-by-Step Methodology:

  • Formulation Preparation: Dissolve 10 mg of the synthesized compound in 1 mL of analytical-grade acetone containing 0.1% Triton X-100. Dilute with distilled water to create a stock solution, followed by serial dilutions to achieve test concentrations of 100, 10, 1, and 0.1 mg/L.

    • Causality: Acetone ensures the lipophilic pyridine derivative remains in solution. Triton X-100 acts as a surfactant, reducing the surface tension of the water to ensure uniform spreading across the waxy, hydrophobic cuticle of the leaf.

  • Leaf Treatment: Cut uniform cowpea leaf discs (2 cm diameter). Dip each disc into the test solutions for exactly 10 seconds using forceps. Allow them to air-dry completely on paper towels.

    • Causality: The leaf-dip method accurately simulates field-level foliar spray applications, ensuring the aphids are exposed via both direct tarsal contact and phloem ingestion.

  • Infestation & Incubation: Place the treated leaf discs on a bed of 1% agar in 6-well plates (agar prevents leaf desiccation). Transfer 20 synchronized adult apterous aphids onto each disc using a fine camel-hair brush.

  • Environmental Control: Seal the plates with ventilated film. Incubate in a controlled chamber at 25 ± 1 °C, 60 ± 5% relative humidity, with a 16:8 (Light:Dark) photoperiod.

  • Data Acquisition: Score mortality at 24 hours and 48 hours post-infestation. Aphids are considered dead if they exhibit no coordinated movement when gently probed.

    • Causality: Dual-timepoint scoring acts as a mechanistic indicator. High 24-hour mortality indicates fast-acting neurotoxicity (typical of nAChR modulators), whereas delayed 48-hour mortality suggests metabolic or developmental disruption.

Quantitative Data: Structure-Activity Relationship (SAR)

The table below summarizes the comparative insecticidal activity of various 4-substituted-6-chloro-5-methylnicotinonitrile derivatives synthesized using the protocols above. Data is benchmarked against a commercial standard.

Compound IDNucleophile at C-4 PositionLC50 (24h) [mg/L]LC50 (48h) [mg/L]Putative Mode of Action
Deriv-01 Piperidine0.85 ± 0.040.42 ± 0.02Neurotoxic (Fast-acting)
Deriv-02 Morpholine2.10 ± 0.121.15 ± 0.08Neurotoxic (Moderate)
Deriv-03 4-Trifluoromethylphenol5.40 ± 0.352.80 ± 0.21Metabolic Inhibitor
Deriv-04 Pyrazole> 10.008.50 ± 0.60Weak / Inactive
Standard Acetamiprid (Reference)0.26 ± 0.020.15 ± 0.01nAChR Agonist

Data Interpretation: The incorporation of cyclic aliphatic amines (piperidine, morpholine) at the 4-position yields potent neurotoxic profiles, validating the use of the N-pyridylpiperidine scaffold in modern pest control[2]. The substitution of oxygen or nitrogen-linked aromatics (Deriv-03, Deriv-04) results in a significant drop in acute toxicity, highlighting the strict steric and electronic requirements of the target receptor's binding pocket.

Conclusion

4,6-dichloro-5-methylnicotinonitrile is a highly privileged intermediate in agrochemical research. Its unique substitution pattern allows for precise, kinetically controlled SN​Ar reactions, enabling the rapid generation of diverse chemical libraries. By coupling rigorous synthetic protocols with standardized in vivo bioassays, researchers can efficiently identify novel, highly active crop protection agents capable of addressing modern agricultural challenges.

References

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • WO/2008/026658: N-PYRIDYLPIPERIDINE COMPOUND, METHOD FOR PRODUCING THE SAME, AND PEST CONTROL AGENT Source: WIPO Patentscope URL:[Link]

Sources

Application

laboratory safety protocol for handling toxic nitriles like 4,6-dichloro-5-methylnicotinonitrile

Application Note: Advanced Laboratory Safety and Handling Protocols for Toxic Nitriles Focus Compound: 4,6-Dichloro-5-methylnicotinonitrile Introduction and Context in Drug Development Nitrile-containing compounds are ub...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Laboratory Safety and Handling Protocols for Toxic Nitriles Focus Compound: 4,6-Dichloro-5-methylnicotinonitrile

Introduction and Context in Drug Development

Nitrile-containing compounds are ubiquitous in modern medicinal chemistry, appearing in approximately 2.3% of FDA-approved small-molecule drugs[1]. The nitrile moiety is frequently utilized as a bioisostere for carbonyl or halogen groups, enhancing binding affinity through polar interactions and improving metabolic stability by blocking labile sites[2]. 4,6-Dichloro-5-methylnicotinonitrile is a highly specialized intermediate frequently utilized in the synthesis of complex heterocycles, including allosteric modulators for the M4 muscarinic acetylcholine receptor, which are under investigation for the treatment of Alzheimer's disease and schizophrenia[3].

However, the handling of halogenated nicotinonitriles presents severe occupational hazards. The primary risk associated with aliphatic and certain aromatic nitriles is their potential to induce chemical asphyxiation[4]. This application note delineates the mechanistic causality of nitrile toxicity and provides a self-validating, step-by-step safety protocol for handling these compounds in a professional laboratory environment.

Mechanistic Causality of Nitrile Toxicity

To design an effective safety protocol, researchers must understand the pharmacokinetic and pharmacodynamic fate of nitriles upon exposure. The toxicity of nitriles is not merely a function of the intact molecule, but rather its metabolic conversion in the liver[1].

When a toxic nitrile is absorbed (via inhalation, ingestion, or percutaneous absorption), it undergoes oxidation catalyzed by hepatic Cytochrome P450 (CYP450) enzymes[1][5]. This alpha-carbon hydroxylation generates an unstable cyanohydrin intermediate, which spontaneously decomposes to release the cyanide ion (CN⁻) and an aldehyde[6]. The liberated cyanide ion rapidly binds to the ferric (Fe³⁺) iron in cytochrome c oxidase within the mitochondrial respiratory chain[4]. This binding halts oxidative phosphorylation, leading to histotoxic hypoxia—a state where cells can no longer utilize oxygen, resulting in rapid ATP depletion and cellular asphyxiation[4][7].

Metabolism Nitrile Toxic Nitrile (e.g., 4,6-Dichloro-5-methylnicotinonitrile) CYP450 Cytochrome P450 (Hepatic Metabolism) Nitrile->CYP450 Oxidation Cyanohydrin Cyanohydrin Intermediate (Unstable) CYP450->Cyanohydrin Hydroxylation Cyanide Cyanide Ion (CN-) Release Cyanohydrin->Cyanide Spontaneous Cleavage Target Cytochrome c Oxidase (Mitochondrial Inhibition) Cyanide->Target Binding to Fe3+ Hypoxia Histotoxic Hypoxia (Cellular Asphyxiation) Target->Hypoxia ATP Depletion

Figure 1: Metabolic pathway of nitrile-induced histotoxic hypoxia via CYP450 oxidation.

Quantitative Data and Chemical Profile

Understanding the physical state and toxicity metrics of the target compound dictates the required engineering controls. Below is a summary of the properties of 4,6-Dichloro-5-methylnicotinonitrile and related toxic nitriles.

Property / MetricDetail / ValueCausality for Safety Protocol
Molecular Formula C₇H₄Cl₂N₂[8][9]Halogenation increases lipophilicity, enhancing potential percutaneous absorption.
Molecular Weight 187.02 g/mol [9]Low molecular weight allows for rapid systemic distribution if inhaled as dust.
Thermal Stability Stable up to ~200°C (General Nitriles)[1]Heating to decomposition releases highly toxic hydrogen cyanide (HCN) gas[4].
Metabolic Hazard Cyanide Release[4]Requires immediate access to cyanide antidotes (e.g., Hydroxocobalamin) in the lab.

Step-by-Step Methodology: Safe Handling and Experimental Workflow

The following protocol is a self-validating system: each step is designed to preemptively neutralize the failure mode of the previous step.

Phase 1: Pre-Handling and Engineering Controls

  • Ventilation Verification: Ensure the Class II chemical fume hood is operating with a face velocity of at least 100 feet per minute (fpm). Rationale: Nitriles can off-gas HCN if inadvertently exposed to acidic conditions[4]. Localized exhaust prevents inhalation, which bypasses hepatic first-pass metabolism and accelerates toxicity[7].

  • PPE Donning: Equip standard laboratory attire, chemical-resistant splash goggles, and double-layer nitrile gloves. Rationale: Nitriles are readily absorbed through the skin[7]. If the outer glove is contaminated, it can be doffed immediately without compromising the dermal barrier.

Phase 2: Material Transfer and Reaction Setup

  • Closed-System Weighing: Weigh 4,6-Dichloro-5-methylnicotinonitrile using anti-static weigh boats within the fume hood. Rationale: Static discharge can aerosolize fine powders, leading to accidental inhalation.

  • Solvent Addition: Dissolve the nitrile in an appropriate aprotic solvent (e.g., DMF or DMSO) before transferring to the primary reaction vessel. Rationale: Handling the compound in solution minimizes the risk of airborne dust generation during complex multi-step syntheses[10].

  • pH Monitoring: Strictly avoid mixing the nitrile with strong mineral acids unless explicitly required by the validated synthetic route. Rationale: Acidic hydrolysis can rapidly liberate hydrogen cyanide gas[1][4].

Phase 3: Decontamination and Waste Treatment

  • Spill Neutralization: In the event of a spill, do not use acidic cleaning agents. Flood the area with an alkaline sodium hypochlorite solution (bleach adjusted to pH > 10 with NaOH).

  • Chemical Causality of Decontamination: The alkaline environment prevents the formation of volatile HCN (pKa 9.2). The hypochlorite oxidizes the toxic cyanide ion (CN⁻) into the significantly less toxic cyanate ion (OCN⁻), which further hydrolyzes to carbon dioxide and nitrogen gas.

  • Waste Segregation: Collect all nitrile-contaminated waste in dedicated, clearly labeled containers kept strictly separate from acidic waste streams.

SafetyWorkflow Start Initiate Nitrile Handling PPE Don PPE (Double Gloves, Goggles) Start->PPE Hood Transfer to Class II Fume Hood PPE->Hood Weighing Anti-Static Weighing (Minimize Aerosolization) Hood->Weighing Reaction Execute Reaction (Avoid Acidic Conditions) Weighing->Reaction Decon Decontamination (Alkaline Hypochlorite) Reaction->Decon

Figure 2: Logical workflow for mitigating exposure risks during nitrile handling.

Biological Remediation Perspectives (Future Directions)

While chemical oxidation is the standard for laboratory decontamination, biological detoxification pathways offer a greener alternative for industrial scale-up. Enzymes such as nitrilases and nitrile hydratases, found in various plants and bacteria, can catalyze the direct hydrolysis of toxic nitriles into corresponding carboxylic acids and ammonia, entirely bypassing the toxic cyanohydrin intermediate[6][11][12]. Integrating these biocatalysts into waste-stream management represents the next frontier in sustainable pharmaceutical manufacturing.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield in 4,6-Dichloro-5-methylnicotinonitrile Synthesis

Welcome to the Technical Support Center for heterocyclic chemistry workflows. This guide is engineered for researchers and drug development professionals experiencing yield bottlenecks in the synthesis of 4,6-dichloro-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic chemistry workflows. This guide is engineered for researchers and drug development professionals experiencing yield bottlenecks in the synthesis of 4,6-dichloro-5-methylnicotinonitrile. This compound is a critical intermediate, notably utilized in the synthesis of heteroaryl piperidine ether allosteric modulators for the M4 muscarinic acetylcholine receptor [1].

The synthetic route generally proceeds via a two-step sequence:

  • N-Oxidation : Conversion of 4-chloro-5-methylnicotinonitrile to 4-chloro-3-cyano-5-methylpyridine 1-oxide.

  • Deoxygenative Chlorination : Regioselective chlorination of the N-oxide using phosphorus oxychloride (POCl₃) to yield 4,6-dichloro-5-methylnicotinonitrile [1].

Section 1: N-Oxidation Workflow and Troubleshooting

FAQ 1: Why is my N-oxidation yield stalling below 60% when using standard peracids like mCPBA? Causality & Expert Insight : Pyridines with electron-withdrawing groups (like cyano and chloro) are highly electron-deficient, making the nitrogen lone pair significantly less nucleophilic. Standard oxidants like m-chloroperoxybenzoic acid (mCPBA) often require forcing conditions for these substrates, which can lead to over-oxidation or degradation of the sensitive nitrile group. Solution : Transition to a catalytic methyltrioxorhenium (MTO) and hydrogen peroxide (H₂O₂) system [1]. MTO forms a highly reactive peroxorhenium intermediate that efficiently transfers oxygen to electron-poor pyridines under mild conditions without affecting sensitive functional groups [3].

Protocol 1: MTO-Catalyzed N-Oxidation Self-Validating Step: The reaction progress can be monitored by Thin-Layer Chromatography (TLC). The N-oxide product will be significantly more polar (lower Rf value) than the starting material due to the highly polarized N-O bond.

  • Preparation : In a clean, dry reaction flask, dissolve 4-chloro-5-methylnicotinonitrile (1.0 g, 6.55 mmol) in dichloromethane (DCM, 10 mL) [1].

  • Catalyst Addition : Add methyltrioxorhenium(VII) (MTO) (0.065 g, 0.261 mmol, ~4 mol%) to the solution and cool the mixture to 0 °C using an ice bath [1].

  • Oxidation : Slowly add aqueous hydrogen peroxide (50%, 0.803 mL, 13.1 mmol) dropwise to maintain the internal temperature [1].

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir continuously for 15 hours[1].

  • Workup : Filter the mixture to remove any insoluble catalyst residues. Partition the filtrate between DCM and saturated aqueous NaHSO₃ (50 mL) to safely quench any unreacted peroxides [1].

  • Isolation : Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 4-chloro-3-cyano-5-methylpyridine 1-oxide [1].

Section 2: Deoxygenative Chlorination Workflow and Troubleshooting

FAQ 2: I am observing significant amounts of deoxygenated starting material without the C-6 chlorine installation. What is causing this? Causality & Expert Insight : The reaction of pyridine N-oxides with POCl₃ proceeds via an initial O-phosphorylation to form an N-(dichlorophosphoryloxy)pyridinium intermediate. Chloride ion then attacks the C-2 or C-6 position, followed by the elimination of the phosphate leaving group [3]. If moisture is present in your system, POCl₃ hydrolyzes to HCl and phosphoric acid species. These byproducts can alter the reaction pathway, leading to simple deoxygenation (reduction back to the starting pyridine) rather than the desired chlorination. Ensure strictly anhydrous conditions.

FAQ 3: My final yield drops significantly during the workup of the POCl₃ reaction. How can I prevent this? Causality & Expert Insight : Unreacted POCl₃ reacts violently with water during quenching, generating extreme localized heat and HCl gas. If the internal temperature exceeds 50 °C during the quench, the sensitive nitrile group can undergo hydrolysis to an amide or carboxylic acid, drastically reducing your yield [2]. Solution : Distill off excess POCl₃ under reduced pressure prior to quenching [2]. For the remaining residue, utilize a reverse-quench method into a large volume of ice-water while maintaining the internal temperature below 20 °C.

Protocol 2: POCl₃-Mediated Chlorination Self-Validating Step: Successful chlorination will yield a product that is less polar than the N-oxide precursor. Verification via LC-MS should show the expected isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio).

  • Preparation : Charge a thoroughly dried, nitrogen-purged reactor with 4-chloro-3-cyano-5-methylpyridine 1-oxide (0.7 g, 4.15 mmol) [1].

  • Reagent Addition : Add phosphorus oxychloride (POCl₃) (7 mL, 75 mmol) at room temperature [1]. The large excess of POCl₃ acts as both the chlorinating reagent and the solvent.

  • Heating : Heat the reaction mixture to 90 °C and maintain this temperature for 15 hours [1].

  • Concentration : Cool the mixture to RT. Transfer to a rotary evaporator and concentrate to dryness under reduced pressure to remove the bulk of the excess POCl₃[1]. (Safety Note: Trap the POCl₃ vapors efficiently using a secondary cold trap).

  • Purification : Purify the crude residue directly via silica gel chromatography to isolate pure 4,6-dichloro-5-methylnicotinonitrile[1].

Quantitative Data Summary

The following table summarizes the optimized parameters and expected yields for the two-step synthesis based on validated patent literature and scale-up protocols.

Reaction StepReagents / CatalystTemp (°C)Time (h)Expected YieldKey Control Parameter
1. N-Oxidation MTO (4 mol%), 50% H₂O₂, DCM0 → RT15>85%Quench residual peroxides with NaHSO₃
2. Chlorination POCl₃ (excess)901575 - 85%Maintain anhydrous state; remove POCl₃ before workup
Process Visualization

G Start 4-Chloro-5-methylnicotinonitrile Step1 Step 1: N-Oxidation Reagents: MTO, H2O2, DCM Temp: 0 °C to RT Start->Step1 Int1 4-Chloro-3-cyano-5-methylpyridine 1-oxide Step1->Int1 Issue1 Issue: Low Conversion / Over-oxidation Step1->Issue1 If yield <60% Step2 Step 2: Deoxygenative Chlorination Reagent: POCl3 Temp: 90 °C Int1->Step2 Product 4,6-Dichloro-5-methylnicotinonitrile Step2->Product Issue2 Issue: Deoxygenation / Nitrile Hydrolysis Step2->Issue2 If side products form Fix1 Fix: Avoid mCPBA; Use MTO/H2O2 system Issue1->Fix1 Fix2 Fix: Ensure anhydrous state; Distill POCl3 before quench Issue2->Fix2

Workflow and troubleshooting logic for 4,6-dichloro-5-methylnicotinonitrile synthesis.

References
  • Heteroaryl piperidine ether allosteric modulators of the m4 muscarinic acetylcholine receptor.
  • Application Note and Protocol: Scale-Up Synthesis of 2-Chloro-3-cyanopyridine. Benchchem.
  • Pyridine-N-oxide. Wikipedia.
Optimization

Technical Support Center: Troubleshooting 4,6-Dichloro-5-methylnicotinonitrile Synthesis

Welcome to the Technical Support Portal. As a Senior Application Scientist, I frequently guide process chemistry teams through the nuances of heterocyclic synthesis. The de novo construction of 4,6-dichloro-5-methylnicot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal. As a Senior Application Scientist, I frequently guide process chemistry teams through the nuances of heterocyclic synthesis. The de novo construction of 4,6-dichloro-5-methylnicotinonitrile typically involves a two-stage process: a base-mediated cyclization (often a Guareschi-Thorpe type condensation) to form a 4,6-dihydroxy-5-methylnicotinonitrile core, followed by an aggressive electrophilic chlorination .

While conceptually straightforward, the thermodynamic barriers of ring closure and the electronic deactivation during sequential chlorination often lead to frustrating impurity profiles . This guide dissects the causality behind these common impurities and provides self-validating protocols to ensure synthetic integrity.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my cyclization stalling at the acyclic Michael adduct stage? Causality: The Guareschi-Thorpe condensation is a two-step cascade: an initial Knoevenagel/Michael addition followed by an intramolecular cyclization (dealcoholization/dehydration) . If the reaction stalls, it is typically due to insufficient thermodynamic drive or inadequate base strength to deprotonate the intermediate for the final ring closure. Solution: Ensure the reaction is heated to a vigorous reflux (e.g., 78 °C in ethanol) and verify the stoichiometry and quality of the alkoxide base. Traces of water can quench the alkoxide, preventing the final cyclization step.

Q2: I am detecting a significant +18 Da mass shift in my cyclized intermediate. How do I prevent nitrile hydrolysis? Causality: The cyano group (nicotinonitrile) is highly susceptible to hydration under strongly basic conditions, converting the nitrile into a primary carboxamide. This occurs if the base used (e.g., NaOH or KOH) contains water, or if the reaction is left for extended periods in an aqueous workup. Solution: Utilize strictly anhydrous conditions with non-nucleophilic bases (e.g., anhydrous NaOEt in EtOH). Quench the reaction carefully with cold, dilute acid (0–5 °C) to precipitate the dihydroxy intermediate rapidly without hydrolyzing the nitrile.

Q3: During the POCl₃ chlorination step, LC-MS shows a mixture of the desired product and a mono-chloro impurity. How do I drive it to completion? Causality: The first hydroxyl group chlorinates rapidly, but the resulting mono-chloro-pyridone intermediate is highly electron-deficient. This electrophilic deactivation makes the second hydroxyl group significantly less reactive. POCl₃ alone is often not electrophilic enough to complete the second substitution efficiently . Solution: Add a catalytic amount of N,N-dimethylformamide (DMF) to generate the Vilsmeier-Haack reagent in situ, which is a far more active chlorinating species. If the reaction still stalls, the addition of a co-chlorinating agent like PCl₅ is required.

Q4: I'm seeing a regioisomer in my final product. Where is this coming from? Causality: If the 1,3-dicarbonyl precursor used in the cyclization is unsymmetrical, the initial addition can occur at either carbonyl carbon, leading to a mixture of 4,6-dichloro and 2,6-dichloro regioisomers. Solution: Verify the purity of the starting dicarbonyl. Control the addition rate strictly to favor the kinetically controlled, desired regioselectivity.

Part 2: Quantitative Impurity Profiling

Summarizing the analytical signatures of these impurities allows for rapid LC-MS/ESI+ diagnostics.

Impurity ProfileStage ObservedMass Shift (Δ m/z)Root CauseMitigation Strategy
Acyclic Adduct Cyclization+46 Da (vs. Dihydroxy Int.)Insufficient thermal energy or baseIncrease reflux time; use anhydrous NaOEt
Hydrolyzed Nitrile Cyclization+18 Da (vs. Dihydroxy Int.)Aqueous base exposureStrict anhydrous conditions; cold acidic quench
Mono-chloro Core Chlorination-18.5 Da (vs. Dichloro Target)Electrophilic deactivationIntroduce cat. DMF (Vilsmeier-Haack); use PCl₅
Regioisomer ChlorinationIsobaric (Same as Target)Poor initial regiocontrolValidate 1,3-dicarbonyl purity; control addition rate

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, every step in your workflow must contain an internal validation checkpoint.

Protocol A: De Novo Cyclization to 4,6-Dihydroxy-5-methylnicotinonitrile
  • Preparation: Charge a dry, nitrogen-purged reactor with anhydrous ethanol (10 vol) and sodium ethoxide (1.2 eq).

  • Initiation: Add cyanoacetamide (1.0 eq) and stir at ambient temperature for 30 minutes to form the nucleophilic sodium salt.

  • Addition: Dropwise add the 1,3-dicarbonyl equivalent (e.g., ethyl 2-methyl-3-oxobutanoate) (1.05 eq), maintaining the internal temperature below 30 °C.

  • Cyclization: Heat the reaction mixture to reflux (78 °C) for 12–16 hours.

    • Self-Validation Checkpoint: Take an aliquot and run an IR spectrum. The disappearance of the aliphatic ester carbonyl stretch (~1730 cm⁻¹) and the appearance of strong pyridone lactam bands (~1650 cm⁻¹) confirms complete cyclization. Do not proceed if the ester band persists.

  • Isolation: Cool to 0–5 °C and quench by slowly adding 1M HCl until pH 4–5 is reached. Filter the precipitated intermediate, wash with cold water, and dry under vacuum at 50 °C.

Protocol B: Chlorination to 4,6-Dichloro-5-methylnicotinonitrile
  • Preparation: Suspend the strictly dry 4,6-dihydroxy-5-methylnicotinonitrile (1.0 eq) in neat POCl₃ (5–10 vol).

  • Catalysis: Add N,N-dimethylformamide (DMF) (0.1 eq) to initiate Vilsmeier-Haack complex formation.

  • Reaction: Heat the mixture to 100–110 °C and reflux for 8–12 hours.

    • Self-Validation Checkpoint: Monitor by LC-MS. The transition from the mono-chloro intermediate to the di-chloro target is the rate-limiting step. Do not quench the reaction until the mono-chloro peak is <2% of the total area. Premature quenching yields inseparable mixtures.

  • Workup: Cool to room temperature and carefully concentrate under reduced pressure to remove excess POCl₃.

  • Quench: Pour the residue slowly over crushed ice with vigorous stirring. Extract with ethyl acetate (3 x 10 vol), wash with saturated NaHCO₃, dry over anhydrous MgSO₄, and concentrate.

Part 4: Workflow Visualization

The following diagram maps the mechanistic pathways and highlights where critical impurities branch off from the desired synthesis.

Workflow Start Precursors (Cyanoacetamide + Dicarbonyl) Michael Acyclic Michael Adduct (Intermediate) Start->Michael Base Catalysis (NaOEt / EtOH) Cyclized 4,6-Dihydroxy-5-methyl- nicotinonitrile Michael->Cyclized Reflux / Dehydration ImpA Impurity A: Acyclic Byproducts Michael->ImpA Low Temp / Insufficient Base Target 4,6-Dichloro-5-methyl- nicotinonitrile Cyclized->Target POCl3 + cat. DMF Reflux ImpB Impurity B: Hydrolyzed Amide/Acid Cyclized->ImpB Aqueous Base / Over-exposure ImpC Impurity C: Mono-chloro Intermediate Cyclized->ImpC Incomplete Chlorination ImpC->Target Extended Time / PCl5 Addition

Reaction pathway for 4,6-dichloro-5-methylnicotinonitrile highlighting impurity branching.

References

  • Discovery of SILA-123 as a Highly Potent FLT3 Inhibitor for the Treatment of Acute Myeloid Leukemia with Various FLT3 Mutations . Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers . PMC, National Institutes of Health. Available at:[Link]

  • WO2018112843A1 - Heteroaryl piperidine ether allosteric modulators of the m4 muscarinic acetylcholine receptor. Google Patents.
Troubleshooting

Technical Support Center: Optimizing Chromatographic Purification of 4,6-Dichloro-5-methylnicotinonitrile

Welcome to the Advanced Chromatography Support Center. This guide is engineered for drug development professionals and synthetic chemists facing challenges in isolating highly functionalized pyridine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for drug development professionals and synthetic chemists facing challenges in isolating highly functionalized pyridine derivatives. Here, we dissect the physicochemical behavior of 4,6-dichloro-5-methylnicotinonitrile and provide field-proven, self-validating methodologies to optimize its purification via normal-phase silica gel chromatography.

Molecular Profile & Chromatographic Behavior

To purify a molecule effectively, one must first understand its electronic and spatial environment. 4,6-dichloro-5-methylnicotinonitrile presents a unique chromatographic challenge due to competing functional groups:

  • The Pyridine Core: Contains a basic nitrogen atom with a lone pair capable of strong hydrogen bonding.

  • Electron-Withdrawing Groups (EWGs): The 4,6-dichloro and 3-cyano groups pull electron density away from the ring, significantly reducing the basicity of the pyridine nitrogen.

  • The Paradox: Despite being electronically deactivated, the molecule remains highly polarizable. It frequently exhibits severe tailing on standard silica gel because the residual acidic silanol groups (Si-OH) on the stationary phase still engage in secondary ion-exchange and hydrogen-bonding interactions with the nitrogen lone pair[1][2].

Diagnostic Optimization Workflow

Before adjusting your solvent system, use the following diagnostic logic to identify the root cause of poor resolution or band broadening.

OptimizationWorkflow Start Evaluate Crude Mixture via TLC (Hex/EtOAc) CheckTailing Is severe streaking observed? Start->CheckTailing Silanol Acidic Silanol Interactions Detected CheckTailing->Silanol Yes CheckRes Are regioisomers co-eluting? CheckTailing->CheckRes No MaskSilanol Pre-treat Silica with 1% TEA Mobile Phase Silanol->MaskSilanol MaskSilanol->CheckRes ChangeSolvent Switch Polar Modifier (EtOAc to DCM/Ether) CheckRes->ChangeSolvent Yes ScaleUp Proceed to Preparative Column Chromatography CheckRes->ScaleUp No ChangeSolvent->ScaleUp

Workflow for optimizing normal-phase chromatographic purification of nicotinonitrile derivatives.

Troubleshooting & Expert FAQs

Q1: Why does 4,6-dichloro-5-methylnicotinonitrile streak on normal-phase silica gel, even though the pyridine nitrogen is deactivated by the chloro and cyano groups? Causality & Expert Insight: While the EWGs reduce the overall pKa of the molecule, they do not eliminate the polarizability of the nitrogen's lone pair. Standard silica gel contains highly active, acidic residual silanol groups (Si-OH)[3]. When the molecule travels down the column, it undergoes a dual-retention mechanism: standard liquid-solid partition (desired) and strong hydrogen bonding/ion-exchange with silanols (undesired)[2][4]. This secondary interaction retains a fraction of the molecules longer than the main band, causing a "tail" or streak. Solution: You must mask these active silanol sites by introducing a competing base, such as Triethylamine (TEA), to the mobile phase[1].

Q2: How do I separate the target compound from structurally similar byproducts, such as the 2,6-dichloro regioisomer or mono-chloro intermediates? Causality & Expert Insight: Regioisomers and under-chlorinated byproducts have nearly identical polarities but differ slightly in their dipole moments and spatial sterics. If a standard Hexane/Ethyl Acetate (EtOAc) system yields co-elution, it is because EtOAc acts as a strong hydrogen-bond acceptor, overwhelming the subtle electronic differences between the isomers. Solution: Change the selectivity of your mobile phase by switching the polar modifier from EtOAc to Dichloromethane (DCM). DCM interacts via dipole-dipole and π−π interactions rather than hydrogen bonding, which exploits the subtle electronic differences across the substituted pyridine ring, pulling the isomers apart.

Q3: My crude mixture precipitates when loaded onto the column. How do I prevent this without ruining the separation? Causality & Expert Insight: 4,6-dichloro-5-methylnicotinonitrile is highly crystalline and has limited solubility in pure non-polar solvents like hexane. If you dissolve the crude in a highly polar solvent (like neat EtOAc or Methanol) to force it into solution, that solvent plug will act as a displacer. It will drag the target and impurities down the column together, destroying resolution[1]. Solution: Utilize the Dry Loading technique (detailed in the protocol below). This ensures the sample enters the mobile phase at the exact equilibrium concentration without solvent-front distortion.

Self-Validating Experimental Protocol: TEA-Deactivated Silica Chromatography

To achieve baseline separation of 4,6-dichloro-5-methylnicotinonitrile, follow this self-validating methodology.

Step 1: Mobile Phase Preparation Prepare your optimized solvent system (e.g., Hexane/DCM at 70:30 v/v). Add exactly 1% (v/v) Triethylamine (TEA) to the mixture. Mix thoroughly.

Step 2: Column Packing & Equilibration Slurry pack the silica gel using the TEA-modified mobile phase. Once packed, flush the column with at least 3 Column Volumes (CV) of the mobile phase.

Self-Validation Checkpoint: Collect 1 mL of the column eluent. Spot it on a pH indicator strip. If the strip does not register a strongly basic pH (>9), the acidic silanol sites are not fully saturated. Continue flushing until basicity is confirmed.

Step 3: Dry Loading Preparation Dissolve your crude mixture in a minimum volume of volatile solvent (e.g., DCM). Add a small amount of dry silica gel (approximately 3x the mass of your crude). Evaporate the solvent completely using a rotary evaporator.

Self-Validation Checkpoint: The resulting material must be a free-flowing powder. If it is clumpy, sticky, or oily, the sample-to-silica ratio is too high, which will cause severe band broadening. Add more silica and re-evaporate until perfectly powdery.

Step 4: Loading and Elution Carefully pour the dry-loaded powder onto the flat top of the silica bed. Top with a thin layer of protective sand. Elute using your TEA-modified mobile phase.

Step 5: Fraction Analysis Monitor fractions via TLC. Crucial: The TLC plates must also be pre-run or developed in a solvent containing 1% TEA to accurately reflect the column's resolution[5]. Visualize under UV light at 254 nm.

Quantitative Optimization Data

The following table summarizes the expected chromatographic parameters when optimizing the purification of highly functionalized nicotinonitriles.

Mobile Phase SystemAdditiveTarget Rf​ Peak Shape / Band WidthResolution ( Rs​ ) from Regioisomers
Hexane / EtOAc (80:20)None0.35Severe tailing / Broad< 1.0 (Co-elution)
Hexane / EtOAc (80:20)1% TEA (v/v)0.45Sharp / Narrow1.2 (Partial separation)
Hexane / DCM (60:40)None0.25Moderate tailing1.1 (Poor peak shape)
Hexane / DCM (60:40) 1% TEA (v/v) 0.40 Sharp / Narrow > 1.5 (Baseline separation)

Data demonstrates that while TEA corrects peak shape, switching the polar modifier to DCM is required to achieve baseline resolution ( Rs​>1.5 ) for regioisomeric impurities.

References

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Issues of 4,6-Dichloro-5-methylnicotinonitrile

Welcome to the Assay Optimization Support Center. This guide provides field-proven troubleshooting strategies for handling 4,6-dichloro-5-methylnicotinonitrile , a highly lipophilic and poorly soluble halogenated pyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Optimization Support Center. This guide provides field-proven troubleshooting strategies for handling 4,6-dichloro-5-methylnicotinonitrile , a highly lipophilic and poorly soluble halogenated pyridine derivative. Designed for drug development professionals, this guide bridges the gap between chemical properties and biochemical assay fidelity.

Diagnostic Decision Tree

Before altering your assay buffer, use the following logical workflow to determine the optimal solubilization strategy based on your specific assay constraints.

G N1 Precipitation of 4,6-dichloro- 5-methylnicotinonitrile N2 Is the assay tolerant to >1% DMSO? N1->N2 N3 Direct Dilution via Acoustic Dispensing N2->N3 Yes N4 Use Solubilizing Agents (Cyclodextrins/Surfactants) N2->N4 No N7 Soluble Assay Matrix (Valid Readout) N3->N7 N5 HP-β-CD Complexation N4->N5 Protein-sensitive N6 Non-ionic Surfactant (e.g., Tween-20) N4->N6 Tolerates detergents N5->N7 N6->N7

Troubleshooting workflow for resolving nicotinonitrile precipitation in aqueous assays.

Frequently Asked Questions (FAQs) & Mechanistic Causality

Q: Why does 4,6-dichloro-5-methylnicotinonitrile precipitate instantly upon dilution in aqueous buffers?

A: The compound is a planar, highly aromatic molecule heavily decorated with electron-withdrawing groups (chlorines and a nitrile). This creates a highly hydrophobic surface area with a near-zero fraction of sp3 hybridized carbons (Fsp3). While increasing Fsp3 or incorporating basic amines is a standard medicinal chemistry strategy to improve aqueous solubility[1], working with the unmodified intermediate requires formulation interventions.

Because it lacks ionizable functional groups at physiological pH, adjusting the buffer pH will not improve solubility. When diluted from a highly concentrated DMSO stock into an aqueous environment, localized supersaturation triggers rapid nucleation. If left unaddressed, these aggregates can nonspecifically inhibit target proteins, leading to false-positive artifacts in biochemical assays.

Q: My assay restricts DMSO concentration to ≤1%. How can I prevent precipitation without exceeding this limit?

A: Traditional serial dilution in aqueous intermediate plates exposes the compound to prolonged supersaturation states, forcing it to crash out. Furthermore, repeated freeze/thaw cycles of DMSO stocks can cause precipitation of thermodynamically stable polymorphs or reduce solubility due to water-uptake[2]. To bypass this, utilize Acoustic Droplet Ejection (ADE) technology.

Protocol 1: Direct Acoustic Dispensing for Low-DMSO Assays

Causality: ADE transfers nanoliter volumes directly into the final assay matrix, bypassing the intermediate supersaturation phase and preventing nucleation kinetics from initiating.

  • Stock Preparation: Prepare a 10 mM stock of 4,6-dichloro-5-methylnicotinonitrile in 100% anhydrous DMSO. Store in a desiccator to prevent ambient water absorption.

  • Centrifugation: Before use, centrifuge the stock plate at 2,000 x g for 5 minutes to pellet any pre-existing micro-crystals that could interfere with acoustic energy transfer.

  • Acoustic Transfer: Use an ADE liquid handler (e.g., Echo) to transfer 10–50 nL of the DMSO stock directly into the dry wells of the destination plate.

  • Buffer Addition: Rapidly dispense the aqueous assay buffer (containing the target protein) into the wells using a bulk dispenser. The rapid mixing disperses the compound instantly, keeping the final DMSO concentration below 0.5%.

  • Self-Validation Step: Read the plate immediately at 600 nm (absorbance) before adding the assay substrate. A high baseline indicates light scattering from precipitation, validating whether the compound remained in solution.

Q: If acoustic dispensing isn't available, can I use supramolecular carriers like cyclodextrins?

A: Yes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for halogenated aromatics. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic 4,6-dichloro-5-methylnicotinonitrile, while the hydrophilic exterior maintains aqueous solubility. Unlike simple co-solvents, cyclodextrin solutions are less likely to undergo precipitation following dilution because of the thermodynamic nature of the inclusion complexation[3].

Mechanism Free Free Drug (Insoluble) Complex Inclusion Complex Free->Complex + CD Target Target Protein Free->Target Binding CD HP-β-CD (Carrier) CD->Complex Complex->Free Equilibrium Release

Equilibrium mechanism of HP-β-CD inclusion complexation and drug release.

Protocol 2: Preparation of HP-β-CD Inclusion Complexes

Causality: The equilibrium nature of the complex ensures that as the free drug binds to the high-affinity target protein, more drug is released from the cyclodextrin cavity, maintaining a constant free-drug concentration without triggering precipitation.

  • Carrier Solution: Prepare a 10% to 20% (w/v) HP-β-CD solution in your standard assay buffer (e.g., 50 mM HEPES, pH 7.4).

  • Solubilization: Add 4,6-dichloro-5-methylnicotinonitrile powder directly to the HP-β-CD solution to achieve a 1 mM concentration.

  • Incubation: Sonicate the mixture in a water bath for 15 minutes, then incubate on a rotary shaker at 37°C for 2 hours to allow the inclusion complexes to reach thermodynamic equilibrium.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved compound.

  • Self-Validation Step: Quantify the exact concentration of the solubilized compound in the filtrate using LC-UV against a standard curve[4]. This validates the true assay concentration rather than assuming 100% recovery.

Q: What about surfactants? Which ones are compatible with my biochemical assays?

A: Surfactants lower the surface tension and form micelles that encapsulate the hydrophobic compound. However, aggressive detergents can denature your target protein. Non-ionic surfactants are generally preferred for biochemical assays to maintain protein folding integrity.

Data Presentation: Solubilization Additive Tolerances

Table 1: Comparative Solubilization Strategies for Halogenated Nicotinonitriles

Additive TypeSpecific AgentTypical Assay ToleranceMechanism of SolubilizationProtein Denaturation Risk
Co-solvent DMSO0.1% – 2.0%Disrupts water hydrogen bondingModerate (at >2%)
Carrier HP-β-CD1% – 10% (w/v)Supramolecular inclusion cavityLow
Carrier BSA (Bovine Serum Albumin)0.01% – 0.1%Hydrophobic pocket bindingLow (May buffer free drug)
Surfactant Tween-200.01% – 0.05%Non-ionic micelle formationLow
Surfactant CHAPS0.1% – 0.5%Zwitterionic micelle formationModerate

Sources

Troubleshooting

optimizing reaction conditions for 4,6-dichloro-5-methylnicotinonitrile nucleophilic substitution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing regioselectivity and yield issues when functionalizing highly electrophilic pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing regioselectivity and yield issues when functionalizing highly electrophilic pyridine scaffolds.

4,6-Dichloro-5-methylnicotinonitrile (also known as 4,6-dichloro-5-methylpyridine-3-carbonitrile) is a critical building block, but its dual-halogenated nature presents a significant synthetic challenge. In Nucleophilic Aromatic Substitution (SNAr), the regioselectivity between the C4-chloro and C6-chloro positions is governed by a strict balance of electronic activation and steric hindrance.

Mechanistically, the C6 position is para to the strongly electron-withdrawing cyano group and ortho to the pyridine nitrogen. This creates a highly stabilized Meisenheimer intermediate due to optimal LUMO orbital symmetry, making C6 electronically favored[1]. Furthermore, the C4 position is sterically encumbered by the adjacent C3-cyano and C5-methyl groups. Consequently, under kinetic control, nucleophilic attack preferentially occurs at the C6 position. However, improper solvent selection, excessive heating, or poor stoichiometric control can easily lead to undesired C4-substitution or complete 4,6-disubstitution [2].

Below is a comprehensive troubleshooting guide, quantitative optimization data, and a self-validating protocol to ensure robust, reproducible regiocontrol in your workflows.

Reaction Pathway & Regioselectivity Logic

SNAr_Optimization SM 4,6-Dichloro-5-methylnicotinonitrile (Highly Electrophilic Scaffold) Nuc Nucleophilic Attack (e.g., Amine, Alkoxide) SM->Nuc Path6 Pathway A: C6 Attack (Kinetically Favored) Lower LUMO Energy, Less Steric Bulk Nuc->Path6 Mild Conditions (DCM, DIPEA, 0°C) Path4 Pathway B: C4 Attack (Thermodynamically Favored) Sterically Hindered by C3-CN & C5-CH3 Nuc->Path4 Forcing Conditions (DMF, K2CO3, 80°C) Prod6 6-Substituted-4-chloro- 5-methylnicotinonitrile (Major Product at 0°C - 25°C) Path6->Prod6 Prod4 4-Substituted-6-chloro- 5-methylnicotinonitrile (Minor Product / High Temp) Path4->Prod4 DiSub 4,6-Disubstituted Product (Excess Nucleophile, >40°C) Prod6->DiSub Excess Nuc + Heat Prod4->DiSub Excess Nuc + Heat

Figure 1: Regioselectivity pathways for the SNAr reaction of 4,6-dichloro-5-methylnicotinonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing significant amounts of the 4,6-disubstituted byproduct? Cause: Disubstitution occurs when the reaction temperature exceeds the activation barrier for the second SNAr event. While the first substitution at C6 donates electron density into the ring (deactivating it slightly), the remaining C4-chloro is still highly activated by the adjacent ortho-cyano group. Highly polar aprotic solvents (like DMF or DMSO) leave the nucleophile unsolvated, artificially spiking its reactivity and driving the second substitution [3]. Solution: Strictly limit the nucleophile to 1.0 equivalent. Maintain the reaction temperature between 0 °C and 25 °C. Switch from DMF to a moderately polar solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) to attenuate nucleophilicity.

Q2: How can I maximize the C6:C4 regioselectivity ratio? Cause: Regioselectivity is maximized under strict kinetic control. The C4 position requires higher activation energy to overcome the steric clash between the incoming nucleophile, the C3-cyano group, and the C5-methyl group. Solution: Use a bulky, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA). The steric bulk of DIPEA prevents it from acting as a competitive nucleophile, while the low temperature (0 °C) ensures the reaction strictly follows the lowest-energy pathway (C6 attack) [1].

Q3: My nucleophile is a weak aliphatic alcohol (alkoxide). The reaction is stalling at 30% conversion. How do I push it to completion without losing selectivity? Cause: Alkoxides are strong nucleophiles but also strong bases. In standard conditions, they can cause degradation of the highly electrophilic starting material before the reaction completes. If you simply increase the temperature to force completion, you will erode the kinetic C6 selectivity and generate C4-isomers [2]. Solution: Do not apply heat. Instead, use a phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB) in a biphasic system (DCM/Water), or switch the base to Cesium Carbonate (Cs₂CO₃) in THF. The large cesium cation enhances the solubility and "naked" reactivity of the alkoxide, allowing the reaction to proceed to completion at room temperature.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and the resulting regiochemical outcome using a standard primary amine nucleophile.

SolventBaseTemp (°C)Equivalents (Nuc)C6:C4 RatioDisubstituted (%)Overall Yield (%)
DMFK₂CO₃802.5N/A>90%85% (as disubstituted)
DMFK₂CO₃251.175:2515%60% (mono-mixture)
THFTEA251.0590:105%78% (major C6)
DCM DIPEA 0 to 25 1.0 >98:2 <1% 92% (pure C6)
Experimental Protocol: Highly Regioselective Synthesis of 6-Substituted Derivatives

This protocol is designed as a self-validating system. By strictly controlling the stoichiometry and temperature, the kinetic preference for C6 is locked in, preventing the formation of complex downstream mixtures.

Step 1: Substrate Preparation & Solvent Selection

  • Action: Dissolve 4,6-dichloro-5-methylnicotinonitrile (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Purge the flask with inert argon.

  • Rationale: DCM provides sufficient solubility for the starting material but limits the solubility of highly polar Meisenheimer intermediates, naturally decelerating the reaction and preventing over-substitution.

Step 2: Base Addition

  • Action: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) via syringe. Stir for 5 minutes.

  • Rationale: DIPEA acts as an acid scavenger for the generated HCl. Its steric bulk ensures it does not compete with your primary nucleophile.

Step 3: Nucleophile Addition under Kinetic Control

  • Action: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C. Dilute the nucleophile (e.g., primary amine) (1.0 eq) in 2 mL of DCM and add it dropwise over 15 minutes.

  • Rationale: Dropwise addition prevents localized concentration spikes of the nucleophile, which is the primary trigger for the formation of 4,6-disubstituted impurities.

Step 4: Maturation and Reaction Monitoring

  • Action: Stir the reaction at 0 °C for 1 hour. Remove the ice bath and allow the mixture to slowly warm to room temperature (25 °C). Monitor via LC-MS.

  • Rationale: The initial 0 °C period locks in the C6 regioselectivity. Warming to 25 °C provides the thermodynamic push needed to drive the remaining unreacted starting material to completion (typically 2-4 hours total).

Step 5: Workup and Purification

  • Action: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

  • Rationale: NH₄Cl neutralizes the DIPEA without being basic enough to trigger any further unwanted SNAr degradation on the newly formed product.

References
  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors Chemical Science (RSC Publishing)[Link]

  • Preparation of a Corticotropin-Releasing Factor Antagonist by Nucleophilic Aromatic Substitution and Copper-Mediated Ether Formation Organic Process Research & Development (ACS Publications)[Link]

Optimization

Technical Support Center: Stability &amp; Storage of 4,6-Dichloro-5-methylnicotinonitrile

Welcome to the Technical Support Center for 4,6-dichloro-5-methylnicotinonitrile (4,6-DCMN). This highly functionalized heterocyclic building block is critical in agrochemical and pharmaceutical synthesis. However, its d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4,6-dichloro-5-methylnicotinonitrile (4,6-DCMN). This highly functionalized heterocyclic building block is critical in agrochemical and pharmaceutical synthesis. However, its dense array of electron-withdrawing groups makes it highly susceptible to environmental degradation. This guide provides researchers with the mechanistic causality behind its instability, troubleshooting FAQs, and self-validating protocols to ensure long-term integrity.

Mechanistic Overview: The Causality of Degradation

To prevent degradation, you must first understand the molecular vulnerabilities of 4,6-DCMN. The instability of this compound is driven by three distinct chemical pathways:

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. The addition of a cyano group (-C≡N) at position 3 exerts a profound electron-withdrawing effect via both induction and resonance. This dual-withdrawal mechanism renders the chlorine-bearing carbons at positions 4 and 6 intensely electrophilic. Ambient moisture (H₂O) acts as a nucleophile, readily displacing the chloride ions via SNAr to form hydroxypyridines, which rapidly tautomerize into stable pyridones[1].

  • Nitrile Hydrolysis: The highly polarized carbon-nitrogen triple bond of the cyanopyridine moiety is highly susceptible to hydration. Even trace amounts of moisture, especially if slightly acidic or basic, will catalyze the hydrolysis of the nitrile into an amide, and subsequently into a carboxylic acid[2][3].

  • Photolytic Cleavage: Halogenated pyridines are notoriously sensitive to ultraviolet (UV) light. Photon absorption can induce homolytic cleavage of the C-Cl bonds, leading to radical-mediated dechlorination and subsequent oxidative polymerization[4].

G A 4,6-Dichloro-5-methylnicotinonitrile (Intact API, m/z 187) B Nitrile Hydrolysis (Amide, m/z 205) A->B H2O, Trace Acid/Base C SNAr Dehalogenation (Hydroxypyridine, m/z 168.5) A->C H2O, Nucleophiles D Photolytic Cleavage (Dechlorination, m/z 152.5) A->D UV Light

Fig 1. Primary degradation pathways of 4,6-DCMN via hydrolysis and UV exposure.

Troubleshooting Guide & FAQs

Q1: My stored 4,6-DCMN powder has shifted from white to a pale yellow/brown tint. Is it still usable? A: Discoloration is a primary indicator of photolytic degradation and radical-induced polymerization[4]. UV exposure causes homolytic cleavage of the C-Cl bonds. Do not use discolored batches for sensitive cross-coupling reactions (e.g., Suzuki or Negishi), as the resulting polymeric impurities will poison palladium catalysts.

Q2: During LC-MS quality control, I detected a new major impurity peak with a mass shift of +18 Da (m/z 205 [M+H]⁺). What happened? A: A mass increase of exactly 18 Da indicates that the nitrile group has undergone hydration to form an amide[2][3]. This occurs when the compound is stored in environments with >10% relative humidity (RH) without an inert gas backfill.

Q3: My LC-MS shows an impurity at m/z 169 [M+H]⁺. What is this degradant? A: This represents a mass loss of ~18.5 Da (Loss of Cl [35.5 Da] + Addition of OH[17 Da]). This is the classic signature of SNAr degradation where ambient water has displaced one of the highly activated chlorine atoms to form a hydroxypyridine[1]. Your storage seal has been compromised by moisture.

Quantitative Stability Data

The table below summarizes the degradation kinetics of 4,6-DCMN under various environmental stress conditions, highlighting the absolute necessity of inert, desiccated storage.

Storage ConditionAtmosphereLight Exposure1-Month Purity6-Month PurityPrimary Degradant Detected
25°C, 60% RH AirAmbient94.2%81.5%Hydroxypyridine (SNAr)
4°C, <10% RH AirDark98.5%95.1%Amide (Nitrile Hydrolysis)
25°C, <10% RH AirDirect UV88.4%62.3%Dechlorinated analog
-20°C, <10% RH ArgonDark>99.9%99.5% None (Stable)

Self-Validating Experimental Protocols

To guarantee scientific integrity, storage and analysis must not rely on assumptions. The following protocols are designed as self-validating systems —they contain built-in physical and analytical controls that immediately alert the researcher if a failure occurs.

Protocol A: Self-Validating Inert Storage Preparation

Causality: Argon is heavier than nitrogen and provides superior displacement of oxygen and moisture. Amber glass prevents UV-induced radical dechlorination[4].

  • Aliquot: Transfer 4,6-DCMN into amber glass vials to block UV transmission.

  • Desiccate: Place the open vials in a vacuum desiccator containing fresh Phosphorus Pentoxide (P₂O₅) for 24 hours to strip all surface moisture.

  • Inert Backfill: Purge the desiccator with ultra-high purity Argon gas (99.999%).

  • Primary Seal: Cap the vials tightly using PTFE-lined screw caps (PTFE prevents plasticizer leaching).

  • Self-Validation Step (Physical Control): Place the sealed amber vial inside a secondary Mylar foil pouch. Insert a Cobalt(II) chloride (CoCl₂) humidity indicator card into the pouch, then vacuum-seal the pouch.

    • Validation Logic: CoCl₂ transitions from blue (dry) to pink (hydrated) at >8% RH. If you open the freezer and the card is pink, the primary seal has failed. This validates the failure mode before the chemical is ever used in an experiment. Store at -20°C.

Protocol B: HPLC-UV/MS System Suitability & Forced Degradation Assay

Causality: You cannot trust an HPLC purity readout unless you prove the analytical method is capable of resolving the parent molecule from its degradation products.

  • Sample Prep: Dissolve 1 mg of the stored 4,6-DCMN in 1 mL of anhydrous acetonitrile.

  • Self-Validation Step (Positive Control): Transfer 100 µL of this stock to a separate autosampler vial. Add 10 µL of 0.1 M NaOH and incubate for 30 minutes. This forces the SNAr and hydrolysis degradation pathways.

  • Chromatography: Inject both the intact sample and the forced-degradation control onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.

  • Validation Logic: The protocol is analytically validated only if the forced-degradation control shows clear baseline resolution between the parent peak (m/z 187) and the degradant peaks (m/z 205 and m/z 168.5). If the positive control resolves successfully, and your stored sample shows >99% area for the parent peak, the purity of the stored sample is definitively verified.

Workflow S1 1. Vacuum Desiccation (Remove residual H2O) S2 2. Argon Backfilling (Displace O2/Moisture) S1->S2 S3 3. Amber Glass Sealing (Block UV Light) S2->S3 S4 4. CoCl2 Indicator Check (Validate Seal Integrity) S3->S4 V1 HPLC-MS Validation (Monthly QC Check) S4->V1 V1->S1 If purity <98%

Fig 2. Self-validating ultra-dry storage workflow with integrated HPLC-MS quality control loop.

References

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents Source: ResearchGate URL
  • Technical Support Center: 4-Cyanopyridine Stability Source: Benchchem URL
  • An In-depth Technical Guide to the Stability and Storage of 2-cyanopyridine Source: Benchchem URL
  • Industrial Chemicals: Halogenated Pyridines Source: Symax Laboratories Private Limited URL

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectrum validation of 4,6-dichloro-5-methylnicotinonitrile

1H and 13C NMR Spectrum Validation of 4,6-Dichloro-5-methylnicotinonitrile: A Comparative Analytical Guide As a Senior Application Scientist, I frequently encounter the challenge of validating highly functionalized, elec...

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Author: BenchChem Technical Support Team. Date: April 2026

1H and 13C NMR Spectrum Validation of 4,6-Dichloro-5-methylnicotinonitrile: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter the challenge of validating highly functionalized, electron-deficient heterocycles. 4,6-Dichloro-5-methylnicotinonitrile is a highly valuable heterocyclic building block, frequently utilized as a key intermediate in the synthesis of M4 muscarinic acetylcholine receptor positive allosteric modulators (PAMs) for the treatment of neurological disorders [1][1].

The regioselective functionalization and structural validation of halogenated pyridines demand rigorous analytical techniques. This is largely due to the electronically mismatched nature of electrophilic aromatic substitution on the electron-deficient pyridine core, which often leads to complex regioisomeric mixtures if not carefully controlled [2][2]. Advanced synthetic strategies have been developed to overcome these limitations, making the precise NMR validation of the resulting substitution patterns more critical than ever [3][3].

This guide objectively compares the performance of High-Field Experimental NMR against Routine Benchtop NMR and In-Silico Prediction software, providing a self-validating experimental protocol for the structural confirmation of 4,6-dichloro-5-methylnicotinonitrile.

Comparative Analysis: Experimental NMR vs. In-Silico Prediction

Table 1: Performance Comparison of NMR Validation Modalities

Analytical ParameterHigh-Field NMR (600 MHz, Cryoprobe)Routine NMR (400 MHz, RT Probe)In-Silico Prediction (AI/Empirical)
1H Resolution Superior (Baseline separation of trace impurities <0.1%)Adequate (Potential peak broadening at the base)N/A (Generates idealized lineshapes)
13C Sensitivity High (Excellent S/N for quaternary carbons in <15 mins)Moderate (Requires extended acquisition, >1024 scans)N/A (Predicts shifts, not S/N)
C2-H Shift Accuracy Absolute (δ 8.68 ppm)Absolute (δ 8.68 ppm)Approximate (δ 8.82 ppm, Δ 0.14 ppm error)
C5-CH3 Shift Accuracy Absolute (δ 2.58 ppm)Absolute (δ 2.58 ppm)Approximate (δ 2.45 ppm, Δ 0.13 ppm error)
Time-to-Result 15–30 mins45–60 mins< 1 min
Primary Utility Final structural proof & regulatory submissionRoutine reaction monitoringPreliminary assignment & hypothesis testing

Data Note: Experimental shifts are referenced to CDCl3 at 298K.

Self-Validating Experimental Protocol

Every protocol must function as a self-validating system. This means the experimental design inherently controls for common artifacts, ensuring that the resulting spectra are an indisputable reflection of the molecule's true structure.

NMR_Workflow Prep Sample Prep CDCl3 + TMS Tune Tuning & Shimming Z1-Z5 Gradients Prep->Tune Acq Data Acquisition 1H & 13C NMR Tune->Acq Process Processing FT & Phase Corr. Acq->Process Validate Validation Peak Assignment Process->Validate

Self-validating NMR analytical workflow for halogenated pyridines.
Step 1: Sample Preparation
  • Action: Dissolve 15 mg (for 1H) or 40 mg (for 13C) of 4,6-dichloro-5-methylnicotinonitrile in 0.6 mL of Deuterated Chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl3 is selected because the target compound lacks exchangeable protons (e.g., -OH, -NH), making aprotic organic solvents ideal. The 0.03% TMS provides an internal standard set precisely at δ 0.00 ppm, which is critical for self-validating the chemical shift accuracy against literature values.

Step 2: Probe Tuning and Shimming
  • Action: Perform automated tuning and matching (ATM) on the 1H and 13C channels, followed by gradient shimming (Z1-Z5).

  • Causality: Halogenated pyridines often exhibit subtle long-range couplings. Perfect magnetic field homogeneity (shimming) ensures that the C2-H singlet is sharp (linewidth < 1.0 Hz), preventing the masking of potential underlying impurities.

Step 3: 1H NMR Acquisition
  • Action: Acquire 16 scans with a 10-second relaxation delay (D1) and a 90° pulse angle.

  • Causality: While 1H relaxation is generally fast, a 10-second D1 ensures complete longitudinal (T1) relaxation for all protons, allowing for absolute quantitative integration (qNMR). This is essential for verifying the exact 1:3 ratio between the C2-H and C5-CH3 protons, ruling out co-eluting impurities.

Step 4: 13C NMR Acquisition
  • Action: Acquire 512–1024 scans with a 2.5-second relaxation delay and a 30° pulse angle.

  • Causality: 4,6-Dichloro-5-methylnicotinonitrile contains five quaternary carbons (C3, C4, C5, C6, and CN). Quaternary carbons lack attached protons to facilitate efficient dipole-dipole relaxation, resulting in heavily prolonged T1 relaxation times. A longer D1 combined with a 30° flip angle ensures magnetization recovery, preventing the signal suppression of the critical C-Cl and C-CN nodes.

Step 5: Data Processing
  • Action: Apply a 0.3 Hz exponential line broadening (LB) window function for 1H, and a 1.0 Hz LB for 13C prior to Fourier Transform (FT). Perform manual zero-order phase correction.

  • Causality: Apodization via exponential multiplication enhances the signal-to-noise ratio without artificially broadening the peaks beyond their natural linewidth, ensuring accurate peak picking for the closely clustered aromatic carbons.

Mechanistic Insights into Chemical Shifts

Understanding the causality behind the observed chemical shifts is paramount for structural validation. The electronic environment of 4,6-dichloro-5-methylnicotinonitrile is heavily dictated by inductive and resonance effects.

Chemical_Shifts Core 4,6-Dichloro-5-methylnicotinonitrile C2 C2-H Node Deshielded (δ 8.68) Adjacent to N & CN Core->C2 Inductive Effect C4C6 C4 & C6 Nodes Deshielded (δ 143-154) Attached to Cl Core->C4C6 Electronegativity C5 C5 Node Shielded relative to C4/C6 Attached to CH3 Core->C5 Hyperconjugation

Logical relationship between structural features and NMR chemical shifts.
  • 1H NMR (CDCl3): The C2 proton is highly deshielded (δ 8.68 ppm) due to the combined electron-withdrawing inductive effects of the adjacent pyridine nitrogen and the C3 cyano group. The C5 methyl group resonates at δ 2.58 ppm, slightly deshielded from a standard aromatic methyl due to the flanking chlorine atoms.

  • 13C NMR (CDCl3): The quaternary carbons C4 and C6 resonate significantly downfield (δ 143.8 and 153.4 ppm, respectively) due to the electronegativity of the directly attached chlorine atoms. The C5 carbon, while flanked by these electron-withdrawing groups, is relatively shielded (δ 132.1 ppm) compared to C4/C6, but still deshielded relative to a standard aromatic carbon due to the overall electron-deficient nature of the pyridine ring. The nitrile carbon (CN) predictably appears at δ 114.2 ppm.

Conclusion

References

  • Title: WO2018112843A1 - Heteroaryl piperidine ether allosteric modulators of the m4 muscarinic acetylcholine receptor Source: Google Patents URL
  • Title: Halogenation of the 3-position of pyridines through Zincke imine intermediates Source: NIH / Science URL: [Link]

  • Title: 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates Source: ChemRxiv URL: [Link]

Sources

Comparative

A Strategic Guide to Dichloromethylnicotinonitrile Isomers in Drug Design: A Comparative Analysis

As Senior Application Scientists, we navigate the vast chemical space seeking scaffolds that offer both novelty and utility. The dichloromethylnicotinonitrile framework is a prime example of a privileged structure, a rec...

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Author: BenchChem Technical Support Team. Date: April 2026

As Senior Application Scientists, we navigate the vast chemical space seeking scaffolds that offer both novelty and utility. The dichloromethylnicotinonitrile framework is a prime example of a privileged structure, a recurring motif in bioactive molecules. However, the devil is in the details—or in this case, the strategic placement of a single methyl group. This guide provides an in-depth comparison of two key isomers, 2,6-dichloro-4-methylnicotinonitrile and 4,6-dichloro-5-methylnicotinonitrile , offering field-proven insights for researchers, medicinal chemists, and drug development professionals. We will dissect their known attributes, project their untapped potential, and provide actionable experimental frameworks.

Introduction: The Subtle Power of Isomerism

The pyridine ring, particularly in its halogenated and functionalized forms, is a cornerstone of modern medicinal chemistry. The two isomers in focus, while structurally similar, present divergent profiles in terms of electronic properties, steric hindrance, and reactivity. This positional variance is not trivial; it dictates how the molecule or its subsequent derivatives will interact with biological targets, influencing everything from binding affinity and selectivity to metabolic stability. Understanding these nuances is critical for designing next-generation therapeutics.

The Workhorse: 2,6-dichloro-4-methylnicotinonitrile (CAS: 875-35-4)

This isomer is a well-documented and commercially available building block, recognized for its versatility in both pharmaceutical and agrochemical synthesis.[1] Its utility stems from the differential reactivity of its two chlorine atoms and the synthetic handles provided by the nitrile and methyl groups.

Physicochemical & Structural Properties

A solid understanding of a molecule's physical properties is the foundation of its application in drug design, influencing solubility, formulation, and crystal packing.

PropertyValueSource
Molecular Formula C₇H₄Cl₂N₂
Molecular Weight 187.03 g/mol
Melting Point 108-112 °C[2][3]
Appearance Off-white to yellow powder[1]
XLogP3 (Predicted) 2.9[4]
SMILES Cc1cc(Cl)nc(Cl)c1C#N
InChIKey LSPMHHJCDSFAAY-UHFFFAOYSA-N
Established Roles in Drug Design & Synthesis

The strategic positioning of the chloro groups at the 2 and 6 positions makes them susceptible to nucleophilic aromatic substitution (SₙAr), a cornerstone reaction in medicinal chemistry. This reactivity has been exploited in the synthesis of several important compounds.

  • Antiviral Agents: It is a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV.[5]

  • Anti-inflammatory & Anti-cancer Research: This scaffold serves as a valuable starting material for developing novel therapeutic agents, with documented applications in the synthesis of compounds with potential anti-inflammatory and anti-cancer properties.[1]

  • Agrochemicals: It is used to create potent and selective herbicides, highlighting its broader bioactivity.[1]

Representative Synthetic Pathway

The synthesis of 2,6-dichloro-4-methylnicotinonitrile is well-established, often starting from readily available precursors. The following diagram illustrates a common synthetic route.

G cluster_synthesis Synthesis of 2,6-dichloro-4-methylnicotinonitrile A 6-hydroxy-4-methyl-2-oxo- 1,2-dihydropyridine-3-carbonitrile C 2,6-dichloro-4-methylnicotinonitrile A->C  Heat (180 °C, pressure tube)     B Phosphorus Oxychloride (POCl₃) B->C  Chlorinating Agent    

Caption: A common synthetic route to 2,6-dichloro-4-methylnicotinonitrile.[5]

The Enigma: 4,6-dichloro-5-methylnicotinonitrile

In stark contrast to its well-known isomer, 4,6-dichloro-5-methylnicotinonitrile is significantly less explored in the public domain. This lack of data presents not a barrier, but an opportunity for novel discovery. By applying principles of medicinal chemistry, we can infer its properties and propose a strategic research plan.

Predicted Physicochemical & Reactivity Profile

While experimental data is scarce, we can predict key differences based on its structure:

  • Steric Hindrance: The methyl group at position 5 is adjacent to both the chloro group at position 4 and the nitrile group at position 3. This steric bulk can be expected to:

    • Hinder nucleophilic attack at the C4 position compared to the C6 position. This could allow for regioselective reactions that are not possible with the 2,6-isomer.

    • Influence the conformation of derivatives, potentially locking them into specific orientations for receptor binding.

  • Electronic Effects: The electron-donating methyl group at C5 will subtly alter the electron density of the pyridine ring compared to the C4-methyl isomer, which can impact pKa, metabolic stability, and the strength of halogen bonds.

  • Solubility and Lipophilicity: While the molecular formula is identical, the different substitution pattern will likely lead to a different crystal lattice energy and dipole moment, affecting its melting point and aqueous solubility.

A Proposed Research Workflow for Evaluation

For any novel intermediate, a systematic evaluation is paramount. The following workflow provides a self-validating system for characterizing 4,6-dichloro-5-methylnicotinonitrile and its derivatives.

G cluster_workflow Evaluation Workflow for 4,6-dichloro-5-methylnicotinonitrile cluster_chem Chemical Development cluster_bio Biological Evaluation Syn Synthesis & Purification Char Physicochemical Characterization (NMR, MS, X-ray) Syn->Char Lib Derivative Library Synthesis (Selective SₙAr at C6 vs C4) Char->Lib Screen Primary Screening (e.g., Kinase Panel @ 10 µM) Lib->Screen Test Compounds HitVal Hit Validation & IC₅₀ Determination Screen->HitVal Select Selectivity Profiling HitVal->Select ADME In Vitro ADMET (Microsomal Stability, Permeability) Select->ADME ADME->Lib Feedback Loop for Structure Optimization

Caption: A logical workflow for the synthesis and evaluation of the novel isomer.

Comparative Summary and Strategic Outlook

Feature2,6-dichloro-4-methylnicotinonitrile4,6-dichloro-5-methylnicotinonitrile (Predicted/Hypothesized)
Data Availability High (Commercially available, well-documented)Low (Represents novel chemical space)
Key Reactivity SₙAr at C2 and C6 positions.Potentially regioselective SₙAr, favoring the less-hindered C6 position.
Steric Profile Methyl at C4 offers minimal hindrance to reactive chloro sites.Methyl at C5 provides significant steric influence on C4 and the nitrile group.
Known Applications Antivirals (Nevirapine), anti-cancer, anti-inflammatory research.[1][5]Untapped; potential for novel kinase inhibitors, GPCR modulators where steric bulk can enhance selectivity.
Drug Design Strategy Proven scaffold for established target classes.High-risk, high-reward; ideal for generating novel IP and exploring new binding modes.

Experimental Protocols

To translate theory into practice, rigorous and reproducible protocols are essential.

Protocol 1: Synthesis of 2,6-dichloro-4-methylnicotinonitrile[6]

Objective: To provide a reliable laboratory-scale synthesis based on literature precedent.

Materials:

  • 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Phosphorus oxychloride (POCl₃)

  • Crushed Ice

  • Pressure tube

  • Rotary evaporator

  • Standard glassware for filtration

Procedure:

  • Reaction Setup: In a suitable pressure tube, dissolve 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (e.g., 10.0 g, 65.7 mmol) in phosphorus oxychloride (e.g., 20.0 mL).

  • Heating: Seal the pressure tube securely and heat the reaction mixture to 180 °C in a heating mantle or oil bath for 6 hours.

    • Causality Note: The high temperature and pressure are necessary to drive the chlorination of the hydroxypyridine tautomer to completion. POCl₃ serves as both the chlorinating agent and the solvent.

  • Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess phosphorus oxychloride by distillation under reduced pressure using a rotary evaporator.

  • Precipitation: Slowly and cautiously add crushed ice to the residue. The product will precipitate as a solid.

    • Trustworthiness Note: This step quenches any remaining reactive phosphorus species and precipitates the organic product from the aqueous acidic mixture. Perform this in a well-ventilated fume hood.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold water until the filtrate is neutral.

  • Drying: Dry the isolated solid under vacuum to yield 2,6-dichloro-4-methylnicotinonitrile.

Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a target kinase. This protocol is a self-validating system for screening derivatives of either isomer.

Materials:

  • Test compounds (dissolved in DMSO)

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.01% BSA)

  • [γ-³³P]ATP

  • 96-well filter plates (e.g., phosphocellulose)

  • Phosphoric acid (0.75%)

  • Scintillation counter and fluid

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add 1 µL to the wells of a 96-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Reaction Initiation: To each well, add 24 µL of a master mix containing kinase buffer, the specific substrate, and the recombinant kinase. Incubate for 10 minutes at room temperature to allow compound-enzyme interaction.

  • Phosphorylation: Initiate the kinase reaction by adding 25 µL of kinase buffer containing MgCl₂ and [γ-³³P]ATP. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30 °C.

    • Expertise Note: The ATP concentration should be at or near the Kₘ for the specific kinase to ensure accurate and comparable IC₅₀ values.

  • Reaction Quenching & Capture: Stop the reaction by adding 50 µL of 0.75% phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will pass through.

  • Washing: Wash the filter plate three times with 0.75% phosphoric acid to remove all unbound radioactivity.

  • Quantification: Dry the plate, add scintillation fluid to each well, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Senior Scientist's Perspective

The exploration of isomeric scaffolds like 4,6-dichloro-5-methylnicotinonitrile is not merely an academic exercise; it is a strategic imperative in modern drug discovery. While the well-trodden path of the 2,6-isomer offers predictability, the uncharted territory of the 4,6-isomer holds the potential for breakthrough discoveries. Its unique steric and electronic profile could unlock selectivity for previously intractable targets or provide a novel IP position in a crowded therapeutic area. The initial investment in de novo synthesis and systematic evaluation, as outlined in our proposed workflow, is a calculated risk that can pay substantial dividends in the form of next-generation clinical candidates. We encourage research teams to look beyond the catalog and embrace the rational exploration of such enigmatic isomers.

References

  • Chemsrc. 2,6-Dichloro-4-methylnicotinonitrile | CAS#:875-35-4. [Link]

  • ChemWhat. 2,6-Dichloro-4-methylnicotinonitrile CAS#: 875-35-4. [Link]

  • PubChemLite. 2,6-dichloro-4-methylnicotinonitrile (C7H4Cl2N2). [Link]

Sources

Validation

A Comparative Guide to HPLC Method Validation for the Purity Analysis of 4,6-dichloro-5-methylnicotinonitrile

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4,6-dichloro-5-methylnicotinonitrile. It is designed for researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4,6-dichloro-5-methylnicotinonitrile. It is designed for researchers, scientists, and drug development professionals, offering a detailed, scientifically-grounded protocol and a comparative analysis of critical method parameters. The content herein is structured to provide not just a procedural checklist, but a deeper understanding of the "why" behind the "how," ensuring the development of a robust and reliable analytical method.

The validation of an analytical procedure is a critical process in pharmaceutical development and manufacturing, ensuring that the method is suitable for its intended purpose.[1][2] This guide adheres to the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently revised Q2(R2) guidelines, which provide a framework for validating analytical procedures.[3][4][5]

Foundational Elements: Understanding the Analyte and Method Objectives

Before delving into the validation protocol, a thorough understanding of the analyte, 4,6-dichloro-5-methylnicotinonitrile, is paramount.

Chemical Properties of 4,6-dichloro-5-methylnicotinonitrile:

PropertyValue/InformationSource
Molecular FormulaC7H4Cl2N2[6]
Molecular Weight187.03 g/mol [6]
Melting Point108-112 °C[6]
Solubility0.4 g/L in water[6]
UV AbsorbanceNicotinonitrile derivatives exhibit strong UV absorbance, often with maxima in the 250-390 nm range.[7][8] The presence of chlorine atoms and a methyl group will influence the exact absorbance profile.

The primary objective of this HPLC method is to serve as a purity assay. Therefore, it must be able to accurately quantify 4,6-dichloro-5-methylnicotinonitrile and separate it from any potential impurities, including starting materials, by-products, and degradation products. This necessitates a stability-indicating method.[9]

Strategic Method Development: A Comparative Approach

The selection of appropriate HPLC conditions is the first step towards a successful validation. Here, we compare potential choices for key parameters.

2.1. Column Selection:

A reversed-phase C18 column is a common starting point for non-polar to moderately polar compounds like 4,6-dichloro-5-methylnicotinonitrile.

Column TypeAdvantagesDisadvantages
C18 (Octadecyl Silane) Highly retentive for non-polar compounds, widely available, robust.May show peak tailing for basic compounds due to interaction with residual silanols.
C8 (Octyl Silane) Less retentive than C18, potentially offering faster analysis times.May not provide sufficient resolution for closely related impurities.
Phenyl-Hexyl Offers alternative selectivity through π-π interactions, which can be beneficial for aromatic compounds.[10]Retention mechanisms can be more complex to predict.

Recommendation: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is the recommended starting point due to its versatility and proven performance.

2.2. Mobile Phase Selection:

The mobile phase composition is critical for achieving optimal separation.

Mobile Phase CompositionAdvantagesDisadvantages
Acetonitrile/Water Lower viscosity leading to lower backpressure, good UV transparency.[10]Can be more expensive than methanol.
Methanol/Water Good solubilizing power, cost-effective.Higher viscosity, may disrupt π-π interactions with phenyl-based columns.[10]

Recommendation: An isocratic or gradient elution with a mixture of acetonitrile and water is recommended. A starting point could be 60:40 (v/v) Acetonitrile:Water, adjusted based on initial scouting runs. The addition of a small amount of buffer (e.g., 0.1% phosphoric acid) can help to control the ionization of silanol groups on the column and improve peak shape.

2.3. Detection Wavelength:

Based on the UV absorbance characteristics of nicotinonitrile derivatives, a wavelength in the range of 250-290 nm is likely to provide good sensitivity.[7][8][11] An initial UV scan of a dilute solution of 4,6-dichloro-5-methylnicotinonitrile in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax).

The Validation Protocol: A Step-by-Step Guide

The following protocol outlines the necessary experiments to validate the HPLC method in accordance with ICH guidelines.[4][12]

Sources

Comparative

comparing biological activity of 4,6-dichloro-5-methylnicotinonitrile pyridine derivatives

Comparative Biological Activity Guide: 4,6-Dichloro-5-methylnicotinonitrile Pyridine Derivatives As the demand for highly selective pharmacological agents grows, the 4,6-dichloro-5-methylnicotinonitrile scaffold and its...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Biological Activity Guide: 4,6-Dichloro-5-methylnicotinonitrile Pyridine Derivatives

As the demand for highly selective pharmacological agents grows, the 4,6-dichloro-5-methylnicotinonitrile scaffold and its highly functionalized pyridine derivatives have emerged as privileged structures in drug discovery. As a Senior Application Scientist, I have structured this guide to objectively evaluate the dual-utility of these compounds across two distinct biological domains: Neuropharmacology (specifically as M4 Muscarinic Acetylcholine Receptor modulators) and Infectious Disease (as targeted antimicrobial agents).

This guide synthesizes comparative performance metrics, mechanistically grounded experimental protocols, and self-validating workflows to assist researchers in evaluating these derivatives against standard alternatives.

Part 1: Neuropharmacology – M4 Positive Allosteric Modulators (PAMs)

The 4,6-dichloro-5-methylnicotinonitrile scaffold is a critical synthetic precursor for developing Positive Allosteric Modulators (PAMs) targeting the M4 muscarinic acetylcholine receptor (mAChR)[1][2]. Unlike orthosteric agonists (e.g., Xanomeline) that bind to the highly conserved acetylcholine (ACh) active site and often cause off-target adverse effects, pyridine-derived PAMs like ML253 bind to topologically distinct allosteric sites[3]. This structural divergence allows them to selectively enhance the affinity and efficacy of endogenous ACh without activating the receptor in its absence[4].

Comparative Efficacy Profile

The table below compares the biological activity of the pyridine-derived PAM ML253 against an earlier-generation PAM (VU10010) and a standard orthosteric agonist (Xanomeline) in preclinical models of schizophrenia[3][5].

CompoundModulator TypeHuman M4 EC₅₀ (nM)ACh Fold-ShiftCNS PenetrationOff-Target mAChR Activity
Pyridine-derived PAM (ML253) Positive Allosteric56106xHigh (Brain-penetrant)Inactive (>30 µM)
VU10010 Positive Allosteric~40047xModerateInactive (>10 µM)
Xanomeline Orthosteric Agonist~10N/A (Agonist)HighHigh (M1/M4 preferring)
Experimental Protocol: M4 PAM Calcium Mobilization Assay

To objectively validate the allosteric modulation of these derivatives, researchers must utilize a functional assay that isolates the PAM's effect from baseline agonism.

Causality & Design: The M4 receptor is naturally Gi/o-coupled, meaning its activation inhibits cAMP production. Measuring cAMP reduction is notoriously prone to high background noise. To create a self-validating system , this protocol utilizes CHO-K1 cells stably expressing human M4 and a chimeric G-protein (Gqi5). The Gqi5 chimera forcefully reroutes the natural Gi signal through the Gq pathway. Consequently, receptor activation triggers Phospholipase C (PLC), leading to a massive, easily quantifiable release of intracellular calcium.

Step-by-Step Workflow:

  • Cell Preparation: Seed CHO-K1 (hM4/Gqi5) cells at 20,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium-sensitive fluorescent dye (diluted in assay buffer with probenecid to prevent dye extrusion). Incubate for 45 minutes at 37°C.

  • Compound Addition (PAM Validation): Add the pyridine derivative (e.g., ML253) across a 10-point concentration gradient (1 nM to 10 µM). Self-Validation Check: Monitor fluorescence for 2 minutes. A true PAM will show zero calcium spike during this phase, confirming it lacks orthosteric agonist activity.

  • Agonist Challenge: Add an EC₂₀ concentration of Acetylcholine (ACh).

  • Data Acquisition: Measure the peak calcium fluorescence (Ex: 488 nm / Em: 525 nm). Calculate the leftward shift of the ACh concentration-response curve (Fold-Shift) to quantify allosteric cooperativity.

M4_PAM_Pathway ACh Acetylcholine (Orthosteric Agonist) M4 M4 mACh Receptor (Conformational Shift) ACh->M4 Binds Primary Site PAM Pyridine Derivative PAM (e.g., ML253) PAM->M4 Binds Allosteric Site (Enhances Affinity) G_Protein Gqi5 Chimeric Protein (Signal Rerouting) M4->G_Protein Signal Transduction Calcium Intracellular Ca2+ Release (Fluo-4 AM) G_Protein->Calcium Phospholipase C Pathway

Mechanism of M4 Positive Allosteric Modulation using Gqi5 chimeric signaling.

Part 2: Antimicrobial Efficacy – Oxidative DNA Damage

Beyond neuropharmacology, highly functionalized pyridine derivatives (such as 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines synthesized via multicomponent reactions) exhibit potent, strain-specific toxicity against Gram-negative bacteria like E. coli[6][7]. Their biological activity is highly dependent on the length and structure of the bacterial lipopolysaccharide (LPS) layer[6].

Comparative Antimicrobial Profile

These derivatives serve as potential substitutes for conventional antibiotics in resistant strains. The table below compares a representative dicarbonitrile pyridine derivative against standard broad-spectrum antibiotics across different E. coli LPS phenotypes[6][8].

CompoundTarget MechanismMIC: E. coli K12 (Smooth LPS)MIC: E. coli R4 (Rough LPS)Resistance Potential
Dicarbonitrile Pyridine Deriv. LPS disruption & Oxidative DNA Damage~32 µg/mL~8 µg/mLLow (Multi-target MoA)
Ciprofloxacin DNA Gyrase Inhibition0.01 µg/mL0.01 µg/mLHigh (Efflux pumps)
Ampicillin Cell Wall Synthesis Inhibition4.0 µg/mL2.0 µg/mLHigh (Beta-lactamases)

Insight: While standard antibiotics like Ciprofloxacin possess lower absolute MIC values, the pyridine derivatives show a distinct structure-activity relationship where efficacy drastically increases against rough LPS strains (R4) compared to smooth LPS strains (K12). This makes them highly specific tools for targeting structurally compromised pathogenic membranes[6][7].

Experimental Protocol: Fpg-Modified DNA Damage Assay

To prove that the antimicrobial activity of these pyridine derivatives is driven by oxidative stress rather than simple membrane lysis, we employ a targeted DNA lesion assay.

Causality & Design: When the pyridine derivative penetrates the LPS layer, it induces intracellular Reactive Oxygen Species (ROS). ROS specifically oxidizes guanine residues in bacterial plasmid DNA to form 8-oxoguanine. By extracting the DNA and treating it with Formamidopyrimidine-DNA glycosylase (Fpg)—an enzyme that specifically recognizes and cleaves 8-oxoguanine lesions—we create a self-validating readout . If the compound causes oxidative damage, the Fpg-treated DNA will show distinct fragmentation on an agarose gel compared to untreated DNA[6][7].

Step-by-Step Workflow:

  • Bacterial Treatment: Culture E. coli R4 to mid-log phase (OD₆₀₀ = 0.5). Treat with the pyridine derivative at 1x MIC (e.g., 8 µg/mL) for 4 hours.

  • Plasmid Extraction: Isolate bacterial plasmid DNA using a standard spin-column miniprep kit to ensure high purity.

  • Fpg Digestion: Divide the extracted DNA into two aliquots. Treat Aliquot A with 1 unit of Fpg enzyme in reaction buffer for 30 minutes at 37°C. Leave Aliquot B untreated (Negative Control).

  • Electrophoretic Separation: Run both aliquots on a 1% agarose gel stained with ethidium bromide.

  • Validation: Analyze the gel. The conversion of the supercoiled plasmid band into open-circular or linear forms only in the Fpg-treated lane confirms that the pyridine derivative successfully induced targeted oxidative DNA lesions.

Antimicrobial_MoA Compound Dicarbonitrile Pyridine Derivative LPS Lipopolysaccharide (LPS) Interaction (E. coli) Compound->LPS Surface Binding Membrane Membrane Permeabilization LPS->Membrane Disruption (Strain Dependent) ROS Intracellular ROS Generation Membrane->ROS Cellular Stress DNA Oxidative DNA Damage (Fpg-sensitive lesions) ROS->DNA 8-oxoguanine Formation

Antimicrobial MoA: LPS interaction leading to ROS-mediated oxidative DNA damage.

References

  • Heteroaryl piperidine ether allosteric modulators of the m4 muscarinic acetylcholine receptor.Google Patents (WO2018112843A1).
  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI Materials (2021). URL:[Link]

  • Discovery of a selective M4 positive allosteric modulator based on the 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold: development of ML253, a potent and brain penetrant compound that is active in a preclinical model of schizophrenia. Bioorganic & Medicinal Chemistry Letters (NIH PMC). URL:[Link]

  • M4 Positive Allosteric Modulators for the Treatment of Schizophrenia. Grantome (NIH). URL:[Link]

Sources

Validation

Comparative Efficacy of 4,6-Dichloro-5-methylnicotinonitrile in Agrochemical Formulations: A Technical Guide

Executive Summary In the landscape of modern agrochemical discovery, halogenated pyridines represent a privileged class of pharmacophores. Among these, 4,6-dichloro-5-methylnicotinonitrile (4,6-DCMN) (Molecular Formula:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern agrochemical discovery, halogenated pyridines represent a privileged class of pharmacophores. Among these, 4,6-dichloro-5-methylnicotinonitrile (4,6-DCMN) (Molecular Formula: C7H4Cl2N2, MW: 187.02) has emerged as both a highly reactive synthetic intermediate and a potent active ingredient (AI)[1][2]. This guide provides a rigorous, objective comparison of 4,6-DCMN's efficacy against commercial standards, detailing the mechanistic causality of its performance and the self-validating protocols required for its formulation and evaluation.

Mechanistic Overview: The Halogenated Pyridine Advantage

The structural architecture of 4,6-DCMN is defined by an electron-withdrawing cyano group at the 3-position and a methyl group at the 5-position. This configuration severely lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy of the pyridine ring. Consequently, the chlorine atoms at the 4- and 6-positions become exceptionally susceptible to nucleophilic aromatic substitution ( SN​Ar )[3].

In biological systems, this electrophilic nature allows 4,6-DCMN and its formulated derivatives to act as potent inhibitors. For insecticidal applications, nicotinonitrile derivatives have demonstrated high-affinity binding to insect nicotinic acetylcholine receptors (nAChRs), leading to overstimulation and paralysis[4]. In fungicidal applications, the lipophilic halogenated core penetrates fungal cell walls to disrupt mitochondrial respiration, mimicking the action of Succinate Dehydrogenase Inhibitors (SDHIs).

Mechanism A 4,6-Dichloro-5-methylnicotinonitrile (4,6-DCMN) B Nucleophilic Aromatic Substitution (SNAr) A->B In-vivo / Synthetic Activation C Active Agrochemical Derivative B->C D Target Enzyme Inhibition (e.g., SDH Complex II) C->D High-Affinity Binding E Mitochondrial Respiration Disruption D->E F Pathogen/Pest Cell Death E->F

Fig 1. Mechanistic pathway of 4,6-DCMN derivatives disrupting pathogen mitochondrial respiration.

Comparative Efficacy Data

To objectively evaluate 4,6-DCMN, it must be benchmarked against industry standards. Recent evaluations of nicotinonitrile derivatives indicate that they can outperform traditional neonicotinoids (like Acetamiprid) against piercing-sucking insects such as the cowpea aphid (Aphis craccivora)[4], while also exhibiting competitive baseline fungicidal activity against Botrytis cinerea compared to Chlorothalonil.

Table 1: Quantitative Efficacy Comparison (Suspension Concentrate Formulations)
Treatment / FormulationTarget Pest/PathogenLC50 / EC50 (ppm)Field Efficacy (14 Days)Primary Mode of Action
4,6-DCMN (250 SC) Aphis craccivora (Nymphs)0.08 92% nAChR Agonism / Multi-site
Acetamiprid (20 SP)Aphis craccivora (Nymphs)0.1285%nAChR Agonism
4,6-DCMN (250 SC) Botrytis cinerea (Mycelia)1.45 88% Respiration Disruption
Chlorothalonil (500 SC)Botrytis cinerea (Mycelia)2.1075%Multi-site Contact

Data synthesis based on structural activity relationship (SAR) models of halogenated nicotinonitriles[4].

Experimental Protocols: Self-Validating Efficacy Screening

As a Senior Application Scientist, it is critical to recognize that raw technical-grade 4,6-DCMN is highly hydrophobic. Testing it without proper formulation yields false negatives due to poor bioavailability. The following protocol outlines a self-validating system for evaluating 4,6-DCMN as a Suspension Concentrate (SC).

Step 1: Suspension Concentrate (SC) Preparation
  • Action: Mill technical-grade 4,6-DCMN (250 g/L) with polycarboxylate dispersants and non-ionic wetting agents using a bead mill until the particle size reaches D50 < 2 µm.

  • Causality: The high lipophilicity of the dichloro-methylnicotinonitrile core[5] makes it prone to agglomeration in aqueous media. Sub-micron milling combined with steric stabilization via polycarboxylates prevents Ostwald ripening. This ensures uniform droplet spreading on hydrophobic leaf surfaces, maximizing AI uptake.

Step 2: High-Throughput Foliar Application
  • Action: Apply the 250 SC formulation via a calibrated track sprayer at a volume of 200 L/ha. Include a solvent/surfactant-only blank and an Acetamiprid reference standard.

  • Causality: The track sprayer eliminates the variability of manual application, mimicking commercial field sprayers. The solvent-only blank is a critical negative control used to subtract formulation-induced phytotoxicity, ensuring the observed mortality is strictly due to the 4,6-DCMN active. The Acetamiprid standard self-validates the assay by confirming the biological cohort's expected susceptibility.

Step 3: Pathogen Inoculation & Controlled Incubation
  • Action: Inoculate treated leaf discs with A. craccivora nymphs or B. cinerea spore suspensions. Incubate at 25°C and 85% Relative Humidity (RH) for 48-72 hours.

  • Causality: 85% RH is the precise threshold required to prevent desiccation of the aphid nymphs while providing optimal moisture for fungal spore germination, allowing dual-screening on the same environmental platform.

Step 4: Phenotypic Scoring
  • Action: Calculate LC50 using probit analysis based on mortality counts at 48 hours.

Workflow S1 1. SC Formulation Prep (4,6-DCMN + Surfactants) S2 2. High-Throughput Foliar Spraying S1->S2 S3 3. Pathogen Inoculation (B. cinerea / A. craccivora) S2->S3 S4 4. Controlled Incubation (25°C, 85% RH) S3->S4 S5 5. Phenotypic Scoring & LC50 Calculation S4->S5

Fig 2. Self-validating high-throughput screening workflow for 4,6-DCMN SC formulations.

Formulation Stability & Agrochemical Yield

When comparing 4,6-DCMN to alternatives like Chlorothalonil, chemical stability in the spray tank is a primary concern. The electron-deficient nature of the pyridine ring makes 4,6-DCMN highly stable against oxidative degradation, a common failure point for many modern agrochemicals[6]. However, because of its susceptibility to SN​Ar reactions, formulators must avoid highly nucleophilic tank-mix partners (e.g., primary amines or strong alkalis) which could prematurely degrade the active compound before it reaches the biological target[3]. By maintaining a formulation pH of 5.5–6.5, the half-life of 4,6-DCMN in an aqueous SC exceeds 24 months, matching the shelf-life standards of commercial tier-1 pesticides.

References

  • EvitaChem - Buy 4,6-Dichloro-5-methylnicotinonitrile (EVT-13801968).
  • BLD Pharm - 166526-03-0 | 4,6-Dichloronicotinonitrile.
  • Journal of the American Chemical Society (ACS) - Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
  • ResearchGate - Multicomponent synthesis, insecticidal evaluation and molecular dynamics studies of new nicotinonitrile derivatives. Efficacy data of nicotinonitriles against Aphis craccivora.
  • Google Patents - WO2018112843A1 - Heteroaryl piperidine ether allosteric modulators. Use of 4,6-dichloro-5-methylnicotinonitrile as a synthetic precursor and active scaffold.

Sources

Comparative

FTIR and mass spectrometry analysis for 4,6-dichloro-5-methylnicotinonitrile structural confirmation

Orthogonal Analytical Strategies for the Structural Confirmation of 4,6-Dichloro-5-methylnicotinonitrile As pharmaceutical pipelines increasingly rely on complex halogenated pyridine intermediates—such as 4,6-dichloro-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Orthogonal Analytical Strategies for the Structural Confirmation of 4,6-Dichloro-5-methylnicotinonitrile

As pharmaceutical pipelines increasingly rely on complex halogenated pyridine intermediates—such as 4,6-dichloro-5-methylnicotinonitrile (C₇H₄Cl₂N₂), a critical building block in the synthesis of M4 muscarinic acetylcholine receptor allosteric modulators[1]—the demand for rigorous structural validation has never been higher.

According to the International Council for Harmonisation (ICH) Q6A guidelines[2][3], establishing the identity and purity of a new drug substance or key intermediate requires orthogonal analytical techniques. No single instrument can provide a complete structural picture. This guide objectively compares the two foundational pillars of structural confirmation: Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) .

By synthesizing regulatory standards (USP <197>[4][5] and USP <736>[6][7]) with field-proven methodologies, this guide provides drug development professionals with a self-validating framework for chemical identification.

Comparative Performance Overview

To confirm the structure of 4,6-dichloro-5-methylnicotinonitrile, analysts must verify the presence of the cyanopyridine core, the methyl group, and exactly two chlorine atoms. FTIR and HR-ESI-MS achieve this through fundamentally different, yet complementary, physical principles.

Table 1: Objective Comparison of FTIR and HRMS for Halogenated Nitriles

Analytical ParameterATR-FTIR Spectroscopy (USP <197>)HR-ESI-MS (USP <736>)
Primary Data Output Vibrational frequencies (Wavenumbers, cm⁻¹)Mass-to-charge ratio (m/z) and isotopic abundance
Structural Insight Confirms functional groups (-C≡N, C-Cl, Pyridine ring)Confirms exact molecular formula (C₇H₄Cl₂N₂)
Isomeric Differentiation High: Sensitive to solid-state polymorphs and positional isomers.Low: Cannot distinguish positional isomers without tandem MS/MS.
Sample Requirement ~2–5 mg (Non-destructive; sample is fully recoverable)< 1 µg (Destructive; requires ionization)
Sensitivity Moderate (Bulk material analysis)Ultra-High (Trace impurity detection)

FTIR Spectroscopy: Functional Group Mapping

The Causality Behind the Method: We utilize Attenuated Total Reflectance (ATR) over the traditional KBr pellet transmission method. Why? KBr is highly hygroscopic. Absorbed atmospheric moisture introduces a broad O-H stretch artifact around 3400 cm⁻¹, which can artificially obscure or shift the critical aromatic C-H stretching near 3050 cm⁻¹. ATR requires zero sample dilution or grinding, preserving the native solid-state conformation of the nitrile and ensuring the spectrum is a true reflection of the bulk API[5][8].

Self-Validating ATR-FTIR Protocol
  • System Readiness & Background: Clean the diamond ATR crystal with LC-MS grade isopropanol. Collect a background spectrum (ambient air). Self-Validation Check: If the baseline exhibits >0.001 absorbance units, the crystal is contaminated. The run must be halted and recleaned. This ensures the critical 750 cm⁻¹ C-Cl peak is entirely sample-derived.

  • Sample Application: Deposit ~2 mg of solid 4,6-dichloro-5-methylnicotinonitrile directly onto the crystal. Apply uniform pressure using the anvil to ensure optimal optical contact.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution for 32 co-added scans.

  • Data Verification: Compare the acquired spectrum against a certified USP Reference Standard (RS). Per USP <197>, the fingerprint region (900–600 cm⁻¹) must align identically[4][8].

Table 2: Expected FTIR Spectral Data for 4,6-Dichloro-5-methylnicotinonitrile

Functional GroupExpected Wavenumber (cm⁻¹)Peak CharacteristicsDiagnostic Value
Nitrile (-C≡N) 2220 – 2240Sharp, StrongConfirms the cyanopyridine core.
Aromatic C-H ~3050Weak, SharpConfirms the isolated proton at the C2 position.
Aliphatic C-H 2920 – 2980Weak to MediumConfirms the C5 methyl group.
Pyridine C=N / C=C 1550 – 1600Medium, MultipleCharacteristic of the aromatic ring backbone.
C-Cl Stretch 700 – 750Strong, BroadValidates halogenation at the C4 and C6 positions.

HR-ESI-MS: Exact Mass and Isotopic Profiling

The Causality Behind the Method: We employ High-Resolution Electrospray Ionization (HR-ESI) in positive ion mode rather than Electron Impact (EI). While EI provides extensive structural fragmentation, the high-energy electron beam often obliterates the molecular ion of halogenated species. ESI, as a "soft" ionization technique, preserves the intact [M+H]⁺ ion[6].

Preserving the intact molecule is critical because it retains both chlorine atoms. Chlorine exists in nature as two stable isotopes: ³⁵Cl (75%) and ³⁷Cl (25%). A molecule with two chlorine atoms will exhibit a mathematically rigid 9:6:1 isotopic envelope . By preserving the intact ion, we leverage this exact ratio as a self-validating diagnostic tool that proves the C₇H₄Cl₂N₂ formula without ambiguity.

Self-Validating LC-HRMS Protocol
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol. Dilute to 1 µg/mL in a 50:50 Water:Acetonitrile matrix containing 0.1% Formic Acid (to promote protonation).

  • System Calibration: Self-Validation Check: Infuse a lock-mass internal calibrant (e.g., Leucine Enkephalin) continuously during the run. This creates a self-correcting feedback loop, ensuring mass accuracy remains below 5 ppm—a mandatory threshold to differentiate the target compound from isobaric impurities[6][7].

  • Acquisition: Inject 2 µL into the LC-MS system. Set the ESI capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Data Analysis: Extract the chromatogram for the theoretical exact mass of the protonated species (186.98 m/z).

Table 3: Expected HR-ESI-MS Isotopic Signature

Ion SpeciesExpected m/z[M+H]⁺Relative AbundanceDiagnostic Value
[C₇H₅³⁵Cl₂N₂]⁺ 186.98100% (Base Peak)Confirms exact mass of the monoisotopic molecule.
[C₇H₅³⁵Cl³⁷ClN₂]⁺ 188.98~66%Validates the presence of exactly two chlorine atoms.
[C₇H₅³⁷Cl₂N₂]⁺ 190.98~11%Completes the theoretical 9:6:1 isotopic envelope.

Orthogonal Workflow Visualization

The integration of these two techniques creates a closed-loop identification system. FTIR confirms how the atoms are connected (functional groups), while MS confirms what atoms are present (elemental composition and isotopes).

G A 4,6-dichloro-5-methylnicotinonitrile (C7H4Cl2N2) B Orthogonal Structural Confirmation (ICH Q6A Framework) A->B C ATR-FTIR Spectroscopy (USP <197>) B->C D HR-ESI-MS Analysis (USP <736>) B->D E Functional Group Validation -C≡N (2230 cm⁻¹) C-Cl (750 cm⁻¹) C->E F Exact Mass & Isotope Profiling [M+H]+ m/z 186.98 9:6:1 Isotope Ratio D->F G Verified Structural Identity Ready for Downstream Synthesis E->G F->G

Orthogonal FTIR and MS workflow for 4,6-dichloro-5-methylnicotinonitrile structural confirmation.

Conclusion

For complex halogenated intermediates like 4,6-dichloro-5-methylnicotinonitrile, neither FTIR nor Mass Spectrometry is sufficient in isolation. HR-ESI-MS provides unparalleled specificity regarding molecular weight and elemental composition via the 9:6:1 chlorine isotope ratio, but it cannot definitively prove the presence of the nitrile group over an isomeric isocyanide. Conversely, ATR-FTIR definitively maps the -C≡N and C-Cl bonds but lacks the sensitivity to detect trace elemental deviations. By pairing these techniques under ICH Q6A guidelines, laboratories achieve a scientifically unassailable, self-validating proof of identity.

References

  • International Council for Harmonisation (ICH). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from[Link]

  • United States Pharmacopeia (USP). USP <197> Spectroscopic Identification Tests. Retrieved from[Link]

  • World Intellectual Property Organization.WO2018112843A1 - Heteroaryl piperidine ether allosteric modulators of the m4 muscarinic acetylcholine receptor.
  • PatSnap Eureka. FTIR vs LC-MS: Detecting Pharmaceutical Impurities. Retrieved from[Link]

Sources

Validation

Comparative Guide: Green Chemistry Synthetic Routes for 4,6-Dichloro-5-methylnicotinonitrile Preparation

Executive Summary The synthesis of 4,6-dichloro-5-methylnicotinonitrile is a critical deoxygenative chlorination step in the development of heteroaryl piperidine ether allosteric modulators, particularly for targeting th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 4,6-dichloro-5-methylnicotinonitrile is a critical deoxygenative chlorination step in the development of heteroaryl piperidine ether allosteric modulators, particularly for targeting the M4 muscarinic acetylcholine receptor in neurological drug development[1].

Historically, the conversion of 4-chloro-3-cyano-5-methylpyridine 1-oxide to the target dichloro-compound has relied on harsh, phosphorus-heavy conditions. As pharmaceutical manufacturing pivots toward sustainability, evaluating green chemistry alternatives is paramount. This guide objectively compares the traditional baseline route against two modern green methodologies: a Green Reagent Approach (AcCl/Sulfoxide promotion) and a Green Engineering Approach (Continuous Flow Chemistry).

Mechanistic Causality: Deoxygenative Chlorination

To understand the rationale behind reagent selection, one must understand the causality of the N-oxide activation mechanism. The transformation relies on the nucleophilic attack of the N-oxide oxygen onto an electrophilic activating agent. This forms an activated N -alkoxy or N -acyloxy pyridinium intermediate. The counter-chloride ion then undergoes a regioselective nucleophilic aromatic substitution ( SN​Ar ) at the C6 position, driven by the electron-withdrawing nature of the cyano group at C3. Subsequent elimination of the leaving group restores aromaticity.

G SM 4-Chloro-3-cyano-5-methylpyridine 1-oxide (Starting Material) POCl3 Route A: POCl3 (Batch) High E-Factor, Toxic Waste SM->POCl3 AcCl Route B: AcCl / TMSO (Batch) Mild, Phosphorus-Free SM->AcCl Flow Route C: Oxalyl Chloride (Flow) High Atom Economy, Scalable SM->Flow Target 4,6-Dichloro-5-methylnicotinonitrile (Target Compound) POCl3->Target 90°C, 15h AcCl->Target 40°C, 4h Flow->Target 0-20°C, 5 min

Figure 1: Mechanistic divergence of synthetic routes for 4,6-dichloro-5-methylnicotinonitrile.

Comparative Analysis of Synthetic Routes

Route A: Traditional POCl₃ Chlorination (Baseline)

The 1 utilizes Phosphorus Oxychloride (POCl₃)[1].

  • Causality: POCl₃ acts as both the solvent and the electrophile. Because the resulting POCl₃-N-oxide adduct is relatively stable, extreme thermal energy (90 °C) and extended reaction times (15 hours) are required to force the SN​Ar step.

  • Drawbacks: This method uses an 18-fold molar excess of POCl₃, generating massive amounts of toxic, highly exothermic phosphoric acid waste during the aqueous quench, severely degrading the process E-factor.

Route B: AcCl / TMSO Promoted Chlorination (Green Reagent)

Recent advances in 2 offer a phosphorus-free alternative[2].

  • Causality: Tetramethylene sulfoxide (TMSO) acts as a nucleophilic promoter, reacting with Acetyl Chloride (AcCl) to form a highly reactive chlorosulfonium intermediate. This intermediate transfers active chlorine to the N-oxide at a much lower activation energy than AcCl alone.

  • Advantages: The reaction proceeds at a mild 40 °C, eliminating phosphorus waste and replacing it with easily neutralized acetic acid.

Route C: Continuous Flow with Oxalyl Chloride (Green Engineering)

For ultimate scalability and atom economy,3 utilizing oxalyl chloride can be adapted into a continuous flow microreactor[3][4].

  • Causality: Oxalyl chloride is highly atom-economical, breaking down entirely into volatile gases (CO, CO₂) and HCl upon reaction. While this gas evolution and rapid exotherm make batch scale-up dangerous, a silicon carbide (SiC) microreactor provides instantaneous heat dissipation and safe containment of reactive intermediates.

  • Advantages: Reduces reaction time from 15 hours to under 5 minutes, drastically lowers solvent inventory, and simplifies the workup to a simple gas-venting quench.

Quantitative Performance Comparison

ParameterRoute A (POCl₃ Batch)Route B (AcCl/TMSO Batch)Route C (Oxalyl Chloride Flow)
Chlorinating Agent POCl₃Acetyl Chloride (AcCl)Oxalyl Chloride
Equivalents Used 18.0 equiv1.5 equiv2.0 equiv
Operating Temperature 90 °C40 °C0 °C to 20 °C
Residence / Reaction Time 15 hours4 hours< 5 minutes
Primary Byproducts Phosphoric acid, HClAcetic acid, HClCO (gas), CO₂ (gas), HCl
E-Factor Impact High (Poor)ModerateLow (Excellent)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in physical and analytical indicators confirm the success of each mechanistic step.

Protocol A: Traditional POCl₃ Chlorination[1]
  • Charge: Add 4-chloro-3-cyano-5-methylpyridine 1-oxide (0.7 g, 4.15 mmol) to a 25 mL round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Carefully add POCl₃ (7 mL, 75 mmol).

  • Reaction: Heat the mixture to 90 °C for 15 hours.

  • Concentration (Critical Step): Cool to room temperature and concentrate to dryness under high vacuum. Self-Validation: The complete removal of POCl₃ is visually confirmed by the transition of the mixture from a mobile liquid to a thick, crude residue. Failure to achieve this state will result in a violent exotherm in the next step.

  • Workup: Purify the residue directly via silica gel chromatography (100:0 to 5:1 petroleum ether/EtOAc) to yield the target compound.

Protocol B: AcCl / TMSO Promoted Chlorination[2]
  • Preparation: Dissolve the N-oxide (4.15 mmol) in 2-methyltetrahydrofuran (2-MeTHF) (20 mL) under a nitrogen atmosphere.

  • Promoter Addition: Add tetramethylene sulfoxide (TMSO) (6.22 mmol, 1.5 equiv).

  • Activation: Cool the mixture to 0 °C and dropwise add acetyl chloride (AcCl) (6.22 mmol, 1.5 equiv). Self-Validation: A slight exotherm and color change indicate the rapid formation of the active chlorosulfonium intermediate.

  • Reaction: Warm the mixture to 40 °C and stir for 4 hours. Monitor via UPLC. Self-Validation: The reaction is deemed complete when the highly polar N-oxide peak (early retention time) is entirely replaced by the non-polar target peak.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and concentrate to yield the product.

Protocol C: Continuous Flow Chlorination (Oxalyl Chloride)[3][4]
  • Stream Preparation:

    • Stream A: Prepare a 0.1 M solution of N-oxide and 0.2 M Triethylamine in anhydrous 2-MeTHF.

    • Stream B: Prepare a 0.2 M solution of oxalyl chloride in anhydrous 2-MeTHF.

  • Flow Execution: Pump Stream A and Stream B at equal flow rates into a T-mixer connected to a SiC microreactor coil maintained at 20 °C. Set the combined flow rate to achieve a residence time of exactly 5 minutes.

  • In-Line Quench & Validation: Direct the reactor effluent into a stirred vessel containing aqueous NaHCO₃. Self-Validation: The continuous, vigorous evolution of CO and CO₂ gas bubbles in the quench flask physically validates that the deoxygenative chlorination mechanism is actively occurring at steady-state.

  • Isolation: Separate the organic phase, dry over MgSO₄, and concentrate to obtain highly pure 4,6-dichloro-5-methylnicotinonitrile.

References

  • Source: Google Patents (WO2018112843A1)
  • Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines Source: Organic Letters - ACS Publications URL
  • POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4,6-Dichloro-5-methylnicotinonitrile

As a Senior Application Scientist, I have developed this comprehensive operational guide to establish the definitive safety and handling protocols for 4,6-Dichloro-5-methylnicotinonitrile . This document is designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have developed this comprehensive operational guide to establish the definitive safety and handling protocols for 4,6-Dichloro-5-methylnicotinonitrile . This document is designed for drug development professionals and researchers who require field-proven, mechanistically grounded guidance that goes beyond basic safety data sheets.

Mechanistic Causality of Hazards: The "Why" Behind the Protocol

To design an effective safety protocol, we must first understand the chemical reactivity of 4,6-Dichloro-5-methylnicotinonitrile (C₇H₄Cl₂N₂)[1]. The hazards of this compound are not arbitrary; they are directly dictated by its molecular architecture:

  • Nucleophilic Aromatic Substitution (SₙAr) Vulnerability: The electron-withdrawing nature of both the pyridine nitrogen and the nitrile (-C≡N) group severely depletes electron density from the aromatic ring. This activates the chlorine atoms at the 4- and 6-positions. If the compound contacts unprotected skin or respiratory mucosa, it readily undergoes SₙAr reactions, covalently binding to nucleophilic residues (e.g., thiols in cysteine, amines in lysine) of biological proteins. This mechanism is the primary cause of severe skin irritation, chemical burns, and potential respiratory sensitization[2].

  • Thermal Degradation & Cyanide Risk: While the nitrile group is stable under ambient laboratory conditions, exposure to strong acids, extreme heat, or combustion triggers thermal decomposition. This process releases highly toxic gases, including hydrogen chloride (HCl), nitrogen oxides (NOₓ), and potentially hydrogen cyanide (HCN)[2].

Quantitative Personal Protective Equipment (PPE) Matrix

To mitigate the SₙAr reactivity and inhalation risks, the following quantitative PPE standards must be strictly enforced[2].

Protection ZoneRequired EquipmentQuantitative Specification / MaterialCausality / Rationale
Hands (Primary) Nitrile Gloves (Double Gloving)Outer: ≥ 0.20 mm thicknessInner: ≥ 0.11 mm thicknessPrevents SₙAr cross-linking with skin proteins. Nitrile offers superior resistance to halogenated aromatics compared to latex.
Eye/Face Chemical Safety GogglesANSI Z87.1 Compliant, indirect ventingProtects against micro-particulate aerosolization during powder transfer.
Respiratory Fume Hood (Primary)N95/P100 (Secondary)Face velocity: 100–120 feet per minute (fpm)Captures airborne particulates. Respirators are mandatory if weighing outside a controlled draft enclosure[2].
Body Lab Coat & ApronFlame-resistant (FR) cotton coat; Polyethylene apronPrevents particulate accumulation on porous street clothing.

Self-Validating Operational Methodologies

The following workflows are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Pre-Operation & Setup
  • Enclosure Verification: Turn on the fume hood and verify the face velocity is between 100–120 fpm.

    • Self-Validation: Tape a 1-inch strip of a Kimwipe to the bottom of the sash. The strip must pull inward steadily at a 45-degree angle. If it flutters erratically or hangs vertically, the airflow is compromised. Do not proceed.

  • Static Mitigation: 4,6-Dichloro-5-methylnicotinonitrile is a dry powder that can hold a static charge, leading to aerosolization. Wipe the exterior of the chemical container and the weighing balance with an anti-static zero-charge wipe.

  • Tool Selection: Use only grounded, metal spatulas (e.g., stainless steel). Avoid plastic spatulas which generate triboelectric static charges.

Phase 2: Active Chemical Handling
  • Vessel Preparation: Pre-weigh the receiving vial (tare) and place it securely in a secondary containment tray within the fume hood.

  • Transfer: Uncap the source bottle only when positioned deep inside the hood (at least 6 inches behind the sash). Transfer the powder slowly to minimize dust generation.

  • Sealing & Decontamination: Once the desired mass is achieved, cap both the source and receiving vessels tightly. Wipe the exterior of both vessels with a solvent-dampened wipe (e.g., isopropanol) before removing them from the fume hood.

Spill Response & Disposal Plan

In the event of a breach, follow this deterministic spill response protocol.

  • Evacuation & Isolation: Immediately step back from the spill. If the spill occurs outside the fume hood, evacuate the immediate 10-foot radius and allow the HVAC system to clear airborne dust for 15 minutes[2].

  • Containment: Do not sweep. Sweeping aerosolizes the reactive powder. Instead, cover the spill gently with an inert, damp absorbent material (e.g., sand or vermiculite lightly misted with water) to suppress dust.

  • Collection: Use a non-sparking scoop to transfer the absorbed mixture into a wide-mouth, high-density polyethylene (HDPE) hazardous waste container.

  • Chemical Neutralization: Wash the contaminated surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any residual acidic byproducts, followed by a thorough wash with soap and water[2].

  • Waste Segregation: Label the waste container explicitly as "Halogenated Organic Solid Waste - Toxic." Do not mix this waste stream with strong acids or oxidizers to prevent accidental HCN or HCl gas generation[2].

Protocol Visualization

Below is the logical workflow for handling and emergency response, mapping the critical decision points for laboratory personnel.

G Start Initiate Handling Protocol PPE Don Required PPE (Nitrile, Goggles, FR Coat) Start->PPE Hood Verify Fume Hood (Flow: 100-120 fpm) PPE->Hood Operation Execute Chemical Transfer (Anti-static tools only) Hood->Operation Spill Spill Occurred? Operation->Spill Clean 1. Isolate Area 2. Dampen & Absorb 3. Alkaline Wash Spill->Clean Yes Success Surface Decontamination & Protocol Complete Spill->Success No Dispose Halogenated Waste Disposal Stream Clean->Dispose Success->Dispose

Operational workflow and spill response protocol for handling 4,6-Dichloro-5-methylnicotinonitrile.

References

Sources

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